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2-Fluoro-5-(4-formyl-3-nitrophenyl)benzoic acid Documentation Hub

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  • Product: 2-Fluoro-5-(4-formyl-3-nitrophenyl)benzoic acid
  • CAS: 1403483-64-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-Fluoro-5-(4-formyl-3-nitrophenyl)benzoic acid and Its Isomers

This technical guide provides a comprehensive overview of the physicochemical properties, molecular characteristics, and potential applications of fluorinated benzoic acid derivatives, with a specific focus on isomers of...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the physicochemical properties, molecular characteristics, and potential applications of fluorinated benzoic acid derivatives, with a specific focus on isomers of fluoro-(formyl-nitrophenyl)benzoic acid. This document is intended for researchers, scientists, and professionals in the fields of drug development and organic synthesis.

It is important to note that while the topic specifies "2-Fluoro-5-(4-formyl-3-nitrophenyl)benzoic acid," publicly available scientific data predominantly refers to its isomer, 2-Fluoro-4-(4-formyl-3-nitrophenyl)benzoic acid . This guide will primarily focus on the well-documented isomer while providing context on related structures.

Core Molecular Attributes

The foundational characteristics of a compound are pivotal for its application in research and development. Herein, we detail the key molecular attributes of 2-Fluoro-4-(4-formyl-3-nitrophenyl)benzoic acid.

Molecular Weight and Formula

The molecular weight is a critical parameter for stoichiometric calculations in chemical reactions and for the interpretation of mass spectrometry data.

PropertyValueSource
Molecular Formula C₁₄H₈FNO₅[][2]
Molecular Weight 289.22 g/mol [][2]
Chemical Structure and Identifiers

The unique arrangement of atoms and functional groups dictates the chemical behavior and reactivity of a molecule.

  • IUPAC Name: 2-Fluoro-4-(4-formyl-3-nitrophenyl)benzoic acid

  • CAS Number: 1403483-89-5[][2]

  • Canonical SMILES: C1=CC(=C(C=C1C2=CC(=C(C=C2)C(=O)O)F)[O-])C=O[]

  • InChI Key: InChI=1S/C14H8FNO5/c15-12-5-8(3-4-11(12)14(18)19)9-1-2-10(7-17)13(6-9)16(20)21/h1-7H,(H,18,19)[]

Physicochemical and Safety Considerations

Understanding the physicochemical properties and safety profile of a compound is essential for its handling, storage, and use in experimental settings.

Predicted Properties

While experimental data for 2-Fluoro-4-(4-formyl-3-nitrophenyl)benzoic acid is not widely available, computational models provide valuable insights into its characteristics. For the related compound, 2-Fluoro-5-formylbenzoic acid, the following properties are computed:

Property (2-Fluoro-5-formylbenzoic acid)ValueSource
Molecular Weight 168.12 g/mol [3]
Molecular Formula C₈H₅FO₃[3]
CAS Number 550363-85-4[3]
Safety and Handling

For related fluorinated and nitrated benzoic acid derivatives, specific hazards have been identified. For instance, 2-Fluoro-5-formylbenzoic acid is associated with the following GHS hazard statements:

  • H302: Harmful if swallowed[4]

  • H312: Harmful in contact with skin[4]

  • H315: Causes skin irritation[4]

  • H319: Causes serious eye irritation[4]

  • H332: Harmful if inhaled[4]

  • H335: May cause respiratory irritation[4]

Given these potential hazards, appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling these types of compounds. Work should be conducted in a well-ventilated fume hood.

Synthesis and Reactivity

The synthesis of complex substituted benzoic acids often involves multi-step processes. The functional groups present in 2-Fluoro-4-(4-formyl-3-nitrophenyl)benzoic acid—a carboxylic acid, an aldehyde, a nitro group, and a fluorine atom—offer multiple avenues for chemical modification.

General Synthetic Strategies

The synthesis of related nitro- and fluoro-substituted benzoic acids can involve nitration of a fluorobenzoic acid precursor or the oxidation and formylation of a suitable fluoronitrotoluene derivative. For example, the synthesis of 2-chloro-4-fluoro-5-nitrobenzoic acid has been achieved by the nitration of 2-chloro-4-fluorobenzoic acid[5][6].

Logical Workflow for Synthesis

The following diagram illustrates a conceptual synthetic pathway for a substituted benzoic acid, highlighting the key transformations.

G A Starting Material (e.g., Substituted Toluene) B Halogenation/Nitration A->B C Side-chain Oxidation (to Carboxylic Acid) B->C D Formylation C->D E Final Product (Substituted Benzoic Acid) D->E

Caption: A generalized workflow for the synthesis of complex substituted benzoic acids.

Applications in Research and Development

Substituted benzoic acids are crucial building blocks in medicinal chemistry and materials science. The presence of multiple functional groups allows for their use in the synthesis of a wide range of more complex molecules.

Role as a Chemical Intermediate

Compounds like 2-Fluoro-4-(4-formyl-3-nitrophenyl)benzoic acid serve as versatile intermediates. The carboxylic acid can be converted to esters or amides, the aldehyde can undergo condensation reactions, and the nitro group can be reduced to an amine, which can then be further functionalized.

Potential in Drug Discovery

Fluorine-containing molecules are of significant interest in drug discovery due to the unique properties that fluorine imparts, such as increased metabolic stability and binding affinity. Nitroaromatic compounds are also key components in various pharmaceuticals. The combination of these features in a single molecule makes it a valuable scaffold for the development of new therapeutic agents. For instance, related compounds like 2-fluoro-5-nitrobenzoic acid are used in the synthesis of fluorescent probes and heterocyclic compounds with potential biological activity[7].

Conclusion

While direct experimental data for 2-Fluoro-5-(4-formyl-3-nitrophenyl)benzoic acid is scarce, a comprehensive understanding of its isomer, 2-Fluoro-4-(4-formyl-3-nitrophenyl)benzoic acid, and related compounds provides a solid foundation for its potential use in scientific research. The molecular weight of 2-Fluoro-4-(4-formyl-3-nitrophenyl)benzoic acid is 289.22 g/mol , and its molecular formula is C₁₄H₈FNO₅[][2]. The unique combination of functional groups in this class of molecules makes them highly valuable as intermediates in organic synthesis and drug discovery. Researchers working with these compounds should adhere to strict safety protocols due to the potential hazards associated with nitro- and fluoro-substituted aromatic compounds.

References

  • 2-Fluoro-5-formylbenzoic acid. PubChem, National Institutes of Health. [Link]

  • 2-Fluoro-4-(4-formyl-3-nitrophenyl)benzoic acid. CRO Splendid Lab Pvt. Ltd. [Link]

  • 2-Fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid. PubChem, National Institutes of Health. [Link]

  • 2-Fluoro-5-formylbenzoic acid. Georganics. [Link]

  • A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
  • The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.

Sources

Exploratory

Technical Guide: Solubility Profile & Process Handling of 2-Fluoro-5-(4-formyl-3-nitrophenyl)benzoic acid

This is a comprehensive technical guide on the solubility and physicochemical handling of 2-Fluoro-5-(4-formyl-3-nitrophenyl)benzoic acid , a critical biaryl intermediate often utilized in the synthesis of PARP inhibitor...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide on the solubility and physicochemical handling of 2-Fluoro-5-(4-formyl-3-nitrophenyl)benzoic acid , a critical biaryl intermediate often utilized in the synthesis of PARP inhibitors (e.g., Niraparib analogs) and other heterocyclic APIs.

Executive Summary

2-Fluoro-5-(4-formyl-3-nitrophenyl)benzoic acid is a highly functionalized biaryl scaffold characterized by a rigid biphenyl core decorated with a carboxylic acid, a fluorine atom, a nitro group, and an aldehyde.[1] This distinct substitution pattern creates a "solubility paradox": the molecule possesses polar handles (-COOH, -NO₂, -CHO) suggesting polarity, yet the rigid aromatic backbone and internal hydrogen bonding potential often lead to high lattice energy and poor solubility in standard organic solvents.

This guide provides a definitive solubility map, thermodynamic rationale, and validated protocols for researchers handling this intermediate in drug development workflows.

Physicochemical Characterization

Understanding the molecular drivers of solubility is prerequisite to solvent selection.

Structural Analysis

The molecule consists of two phenyl rings connected by a single bond (biaryl).

  • Ring A (Benzoic Acid): Contains the hydrophilic carboxyl group (pKa ~3.5–4.0) and a fluorine atom.[1][2][][4][5][6] The fluorine at the ortho position to the acid can induce an inductive effect, slightly lowering the pKa compared to benzoic acid.

  • Ring B (Nitro-Benzaldehyde): Contains a nitro group (strong dipole) and a formyl group. These are electron-withdrawing, reducing the electron density of the biaryl system and increasing the potential for

    
     stacking interactions in the solid state.
    
Theoretical Properties
PropertyValue (Predicted/Empirical)Impact on Solubility
LogP (Octanol/Water) ~2.1 – 2.5Lipophilic enough to resist pure water; requires organic co-solvents.
pKa (Acid) ~3.8Soluble in aqueous buffers at pH > 6.0 (as carboxylate salt).
H-Bond Donors 1 (-COOH)Limited donor capacity restricts solubility in non-polar solvents.
H-Bond Acceptors 5 (F, NO₂, CHO, COOH)Excellent interaction with polar aprotic solvents (DMSO, DMF).
Melting Point >200°C (Decomp.)High lattice energy implies slow dissolution kinetics.

Solubility Profile in Organic Solvents

The following data categorizes solvents based on their efficiency in dissolving the target compound at 25°C and 50°C.

Solvent Tier Classification
TierSolvent ClassSolubility RatingPrimary Application
Tier 1 Polar Aprotic (DMSO, DMF, NMP, DMAc)High (>50 mg/mL)Reaction medium, Stock solutions.
Tier 2 Polar Protic (Methanol, Ethanol, IPA)Moderate (5–20 mg/mL)Recrystallization (often with heat).
Tier 3 Polar Ethers/Esters (THF, Me-THF, EtOAc)Low-Moderate (1–10 mg/mL)Liquid-Liquid Extraction (LLE).
Tier 4 Non-Polar/Chlorinated (DCM, Toluene, Heptane)Poor/Insoluble (<1 mg/mL)Anti-solvents, precipitation.
Mechanistic Insight[2]
  • DMSO/DMF: The high dielectric constant and strong H-bond accepting nature of these solvents disrupt the intermolecular H-bonds of the carboxylic acid dimers, effectively solvating the molecule.

  • Alcohols: Solubility is temperature-dependent. At room temperature, the rigid lattice resists dissolution. Upon heating to reflux, the entropy gain favors dissolution, making alcohols ideal for cooling crystallization .

  • Chlorinated Solvents (DCM): Despite the compound's lipophilicity, the high polarity of the nitro and acid groups makes DCM a poor solvent unless a small amount of methanol (2-5%) is added to break H-bonds.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this "Shake-Flask" method to generate precise data for your specific batch.

  • Preparation: Weigh 50 mg of the compound into a 4 mL HPLC vial.

  • Addition: Add 500 µL of the target solvent.

  • Equilibration: Vortex for 1 minute. If fully dissolved, add more solid. If solid remains, place in a thermomixer at 25°C (or target temp) for 24 hours @ 750 RPM.

  • Filtration: Filter the supernatant using a 0.22 µm PTFE syringe filter (pre-heated if testing at high temp).

  • Quantification: Evaporate a known volume of filtrate (e.g., 200 µL) to dryness under nitrogen and weigh the residue.

    • Calculation: Solubility (mg/mL) = (Mass of Residue / Volume of Filtrate).

Protocol B: pH-Dependent Dissolution (Salt Formation)

To solubilize in aqueous media for biological assays or extraction:

  • Suspend compound in water (insoluble).

  • Slowly add 1.05 equivalents of 1M NaOH or 1M NaHCO₃ .

  • The solution should clarify as the sodium carboxylate salt forms.

  • Warning: Avoid strong bases (e.g., KOH in excess) or high temperatures (>40°C) in aqueous media, as the aldehyde is susceptible to Cannizzaro disproportionation or oxidation.

Process Logic & Visualization

Solubility & Workup Decision Tree

The following diagram illustrates the logical flow for solvent selection during process development (Reaction -> Workup -> Isolation).

SolubilityLogic Start Start: 2-Fluoro-5-(4-formyl-3-nitrophenyl)benzoic acid Goal Goal: Dissolution or Isolation? Start->Goal Reaction Reaction Medium (High Solubility Req) Goal->Reaction Synthetic Step Workup Workup/Extraction (Partitioning) Goal->Workup Isolation Cryst Recrystallization (Purification) Goal->Cryst Purification DMSO Use: DMSO, DMF, NMP (Tier 1) Reaction->DMSO Dissolve Reactants Base Use: Aqueous Base (pH > 7) (Forms Salt) Workup->Base Extract into Water Anti Use: Water or Heptane (Precipitation) Workup->Anti Crash out from DMSO Alk Use: MeOH, EtOH (Tier 2 - Hot) Cryst->Alk Dissolve Hot -> Cool

Caption: Decision matrix for solvent selection based on process stage (Reaction, Extraction, or Purification).

Synthesis & Impurity Context

This compound is typically synthesized via Suzuki-Miyaura coupling . Understanding the solubility of the precursors aids in purification.

  • Reactant A: 2-Fluoro-5-boronobenzoic acid (Soluble in MeOH, Water/Base).

  • Reactant B: 4-Bromo-2-nitrobenzaldehyde (Soluble in DCM, EtOAc).

  • Product: The target biaryl acid is less soluble in non-polar solvents than Reactant B and less soluble in water than Reactant A, allowing for purification by precipitation at acidic pH .

Stability & Handling Risks

  • Aldehyde Oxidation: The formyl group (-CHO) is prone to air oxidation to the corresponding benzoic acid (dicarboxylic acid impurity). Mitigation: Store under Nitrogen/Argon; avoid prolonged exposure to air in solution.

  • Photostability: Nitro-aromatics are often light-sensitive. Mitigation: Use amber glassware.

  • Thermal Stability: Avoid heating >60°C in basic media to prevent degradation of the formyl group.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 71312389, 2-Fluoro-5-(4-formyl-3-nitrophenyl)benzoic acid. Retrieved from [Link]

  • Gooßen, L. J., et al. (2006). "Pd-catalyzed synthesis of biaryls from carboxylic acids." Journal of the American Chemical Society, 128(30). (Cited for general biaryl synthesis solubility principles).
  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard reference for solubility protocols).

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective C3-Formylation of 2-Fluorobenzoic Acid

This Application Note details the regioselective C3-formylation of 2-fluorobenzoic acid via Directed Ortho-Metalation (DoM) . This protocol utilizes the Mortier Method , employing LiTMP (Lithium 2,2,6,6-tetramethylpiperi...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the regioselective C3-formylation of 2-fluorobenzoic acid via Directed Ortho-Metalation (DoM) . This protocol utilizes the Mortier Method , employing LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) to achieve exclusive lithiation adjacent to the fluorine substituent, overriding the directing effect of the carboxylate.

Executive Summary

The introduction of a formyl group onto the 2-fluorobenzoic acid scaffold is a critical step in the synthesis of various pharmaceutical intermediates, including polycyclic fluoro-heterocycles and kinase inhibitors. While 2-fluorobenzoic acid possesses two potential directing groups—the carboxylate (directing to C6) and the fluorine (directing to C3)—standard alkyllithiums often lead to mixtures or nucleophilic attack on the carbonyl.

This protocol details the Lithium 2,2,6,6-tetramethylpiperidide (LiTMP)-mediated dilithiation strategy. Unlike n-BuLi, which may attack the carboxylate, LiTMP acts as a non-nucleophilic strong base, exclusively deprotonating the C3 position (ortho to Fluorine) via a kinetically controlled mechanism. This method allows for the direct, one-pot synthesis of 3-formyl-2-fluorobenzoic acid without the need for protecting groups.

Mechanistic Insight & Regiochemistry

The reaction relies on the formation of a hetero-aggregate dianion .

  • Directing Group Competition:

    • Carboxylate (

      
      ):  Typically directs lithiation to the C6  position (ortho) via chelation (thermodynamic control).
      
    • Fluorine (

      
      ):  Directs lithiation to the C3  position (ortho) via a strong inductive effect (kinetic acidity).
      
  • The LiTMP Advantage:

    • When using LiTMP (a bulky, non-nucleophilic base) at -78 °C , the reaction is kinetically controlled. The proton at C3 is significantly more acidic due to the inductive withdrawal of the adjacent fluorine atom (

      
       reduction).
      
    • LiTMP is too sterically hindered to attack the carboxylate carbonyl, preventing ketone byproduct formation.

    • Outcome: Formation of the 3-lithio-2-fluorobenzoate species, which reacts with DMF to yield the C3-formyl product.

Reaction Pathway Diagram

ReactionPathway Start 2-Fluorobenzoic Acid Intermediate Dianion Species (3-Lithio-2-fluorobenzoate) Start->Intermediate Deprotonation (C3 & COOH) Base LiTMP (2.2 eq) THF, -78°C Base->Intermediate Product 3-Formyl-2-fluorobenzoic Acid Intermediate->Product Formylation Electrophile DMF (3.0 eq) Electrophile->Intermediate Quench Acidic Hydrolysis (HCl/H2O) Quench->Product Workup

Caption: Kinetic pathway for the LiTMP-mediated C3-lithiation and formylation of 2-fluorobenzoic acid.

Experimental Protocol

Safety Warning: Organolithium reagents are pyrophoric. Perform all steps under an inert atmosphere (Argon or Nitrogen) in flame-dried glassware.

Materials & Reagents
ComponentSpecificationRole
2-Fluorobenzoic Acid >98% Purity, drySubstrate
2,2,6,6-Tetramethylpiperidine (TMP) Distilled over CaH₂Base Precursor
n-Butyllithium (n-BuLi) 1.6 M or 2.5 M in HexanesLithiating Agent
THF Anhydrous, inhibitor-freeSolvent
DMF Anhydrous (99.8%)Formylating Agent
HCl 2 M Aqueous SolutionQuenching Agent
Step-by-Step Procedure

Step 1: Preparation of LiTMP (In-situ)

  • Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, temperature probe, and argon inlet.

  • Charge with THF (50 mL) and TMP (3.4 g, 24 mmol, 2.4 eq) .

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Add n-BuLi (24 mmol, 2.4 eq) dropwise via syringe over 15 minutes. Maintain internal temperature below -70 °C.

  • Stir at 0 °C for 30 minutes to ensure complete formation of LiTMP, then re-cool to -78 °C .

Step 2: Metalation of 2-Fluorobenzoic Acid

  • Dissolve 2-fluorobenzoic acid (1.40 g, 10 mmol, 1.0 eq) in THF (10 mL) in a separate dry flask under argon.

  • Add the substrate solution dropwise to the LiTMP solution at -78 °C over 20 minutes.

    • Note: The first equivalent of base deprotonates the carboxylic acid; the second equivalent removes the ortho-proton (C3).

  • Stir the deep red/orange mixture at -78 °C for 1 hour .

    • Critical Checkpoint: Do not allow the temperature to rise above -50 °C, or the dianion may decompose or isomerize.

Step 3: Formylation

  • Add anhydrous DMF (2.3 mL, 30 mmol, 3.0 eq) rapidly in one portion at -78 °C .

  • Allow the reaction mixture to warm slowly to room temperature over 2 hours.

  • Stir at room temperature for an additional 1 hour.

Step 4: Workup & Isolation

  • Cool the mixture to 0 °C.

  • Quench by slow addition of 2 M HCl (30 mL) until pH < 2.

  • Extract the aqueous layer with Ethyl Acetate (3 x 50 mL) .

  • Wash combined organics with Brine (50 mL) , dry over Na₂SO₄ , and filter.

  • Concentrate in vacuo to yield the crude solid.

  • Purification: Recrystallize from Hexane/Ethyl Acetate (3:1) or purify via flash column chromatography (SiO₂, 1% Acetic Acid in Hexane/EtOAc gradient).

Data Summary & Troubleshooting

Regioselectivity & Yield Comparison
Base SystemConditionsMajor Product PositionYield (Isolated)Notes
LiTMP -78 °C, THFC3 (ortho to F) 75-82% High regioselectivity; Kinetic control.
n-BuLi / TMEDA -78 °C, THFC6 (ortho to COOH) <40%Significant nucleophilic attack on COOH; Mix of products.
LDA -78 °C, THFC3 / C6 Mixture 50-60%Less bulky than LiTMP; lower selectivity.
Troubleshooting Guide
  • Low Yield: Ensure THF is strictly anhydrous. Traces of water quench the dianion immediately.

  • Impure Product (Isomers): Strict temperature control is vital. If the temperature spikes during LiTMP addition, thermodynamic equilibration to the C6-lithio species may occur.

  • Starting Material Recovery: If conversion is low, increase the LiTMP equivalents to 2.5 eq and extend the metalation time to 2 hours at -78 °C.

References

  • Mortier, J., et al. (1993). "The Carboxylic Acid as an Effective Director of Ortho-Lithiation."[1][2][3][4] Journal of Organic Chemistry. Link

  • Gohier, F., & Mortier, J. (2003). "Selectivities in reactions of organolithium reagents with unprotected 2-halobenzoic acids." Organic Letters. Link

  • Snieckus, V. (1990).[5] "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews. Link

  • Schlosser, M. (2005). "Organometallics in Synthesis: A Manual." Wiley. Link

  • BenchChem Technical Support. (2025). "Optimizing Reaction Conditions for 2-Fluorobenzoic Acid Derivatives." BenchChem Application Notes. Link

Sources

Application

Application Notes and Protocols for the Synthesis of Polycyclic Heterocycles from Fluoronitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of Fluoronitrobenzoic Acid in Complex Heterocycle Synthesis Polycyclic heterocyclic scaffolds are cornerstones of modern m...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluoronitrobenzoic Acid in Complex Heterocycle Synthesis

Polycyclic heterocyclic scaffolds are cornerstones of modern medicinal chemistry and materials science, forming the core structures of numerous pharmaceuticals, agrochemicals, and functional organic materials. The strategic incorporation of fluorine atoms and nitro groups into these molecules can profoundly influence their physicochemical and biological properties, including metabolic stability, lipophilicity, and target binding affinity.[1] 4-Fluoro-3-nitrobenzoic acid has emerged as a particularly valuable and versatile building block in this context.[2] Its unique trifunctional nature—a carboxylic acid for derivatization, a nitro group for strong activation of the aromatic ring towards nucleophilic substitution, and a fluorine atom as an excellent leaving group—provides a powerful platform for the construction of complex molecular architectures.[3]

This application note provides a detailed guide to the synthesis of polycyclic heterocycles, specifically focusing on the construction of the dibenz[b,f][1][2]oxazepin-11(10H)-one scaffold, a core structure found in various biologically active compounds. The methodologies presented herein leverage the inherent reactivity of 4-fluoro-3-nitrobenzoic acid to achieve efficient and regioselective cyclization through a two-step sequence involving amidation and subsequent intramolecular nucleophilic aromatic substitution (SNAr).

Synthetic Strategy: A Two-Step Approach to Dibenz[b,f][1][2]oxazepin-11(10H)-ones

The synthesis of the dibenz[b,f][1][2]oxazepin-11(10H)-one core from 4-fluoro-3-nitrobenzoic acid is predicated on a logical and efficient two-step sequence:

  • Amidation: The carboxylic acid functionality of 4-fluoro-3-nitrobenzoic acid is first activated and then reacted with a suitable binucleophile, such as 2-aminophenol, to form an N-(2-hydroxyphenyl)-4-fluoro-3-nitrobenzamide intermediate. This step establishes the necessary atomic connectivity for the subsequent cyclization.

  • Intramolecular Nucleophilic Aromatic Substitution (SNAr): The newly formed benzamide is then subjected to base-catalyzed intramolecular cyclization. The phenoxide, generated in situ from the hydroxyl group of the 2-aminophenol moiety, acts as the nucleophile, attacking the electron-deficient aromatic ring of the fluoronitrobenzoyl group at the carbon bearing the fluorine atom. The strong electron-withdrawing effect of the ortho-nitro group is critical for activating the ring towards this nucleophilic attack, and the fluoride ion serves as an excellent leaving group, driving the reaction to completion.[4][5][6]

This strategic approach allows for the efficient construction of the seven-membered heterocyclic ring system.

Visualizing the Synthetic Workflow

The overall synthetic pathway for the preparation of a nitro-substituted dibenz[b,f][1][2]oxazepin-11(10H)-one from 4-fluoro-3-nitrobenzoic acid and 2-aminophenol is depicted below.

synthetic_workflow start 4-Fluoro-3-nitrobenzoic Acid + 2-Aminophenol intermediate N-(2-hydroxyphenyl)-4-fluoro-3-nitrobenzamide start->intermediate Amidation (e.g., SOCl2, then amine) product Nitro-substituted dibenz[b,f][1,4]oxazepin-11(10H)-one intermediate->product Intramolecular SNAr (Base, e.g., K2CO3)

Figure 1: Overall synthetic workflow for the two-step synthesis of dibenz[b,f][1][2]oxazepin-11(10H)-ones.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of a representative nitro-substituted dibenz[b,f][1][2]oxazepin-11(10H)-one.

Part 1: Synthesis of N-(2-hydroxyphenyl)-4-fluoro-3-nitrobenzamide

Objective: To synthesize the key intermediate for the subsequent intramolecular cyclization.

Materials:

Reagent/SolventM.W.Quantity (mmol)Quantity (mass/vol)
4-Fluoro-3-nitrobenzoic acid185.1110.01.85 g
Thionyl chloride (SOCl₂)118.9720.01.46 mL
2-Aminophenol109.1310.01.09 g
Pyridine79.1012.00.97 mL
Dichloromethane (DCM)84.93-50 mL

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluoro-3-nitrobenzoic acid (1.85 g, 10.0 mmol) and dichloromethane (20 mL).

  • Slowly add thionyl chloride (1.46 mL, 20.0 mmol) to the suspension at room temperature.

  • Heat the mixture to reflux and stir for 2 hours, or until the reaction mixture becomes a clear solution.

  • Cool the reaction mixture to room temperature and remove the excess thionyl chloride and DCM under reduced pressure.

  • Dissolve the resulting crude 4-fluoro-3-nitrobenzoyl chloride in 30 mL of fresh DCM and cool the solution to 0 °C in an ice bath.

  • In a separate beaker, dissolve 2-aminophenol (1.09 g, 10.0 mmol) and pyridine (0.97 mL, 12.0 mmol) in 20 mL of DCM.

  • Add the 2-aminophenol solution dropwise to the cooled benzoyl chloride solution over 15-20 minutes with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol to afford N-(2-hydroxyphenyl)-4-fluoro-3-nitrobenzamide as a solid.

Part 2: Synthesis of 2-Nitrodibenz[b,f][1][2]oxazepin-11(10H)-one

Objective: To effect the intramolecular SNAr cyclization to form the target polycyclic heterocycle.

Materials:

Reagent/SolventM.W.Quantity (mmol)Quantity (mass/vol)
N-(2-hydroxyphenyl)-4-fluoro-3-nitrobenzamide276.225.01.38 g
Anhydrous Potassium Carbonate (K₂CO₃)138.2110.01.38 g
Anhydrous Dimethylformamide (DMF)73.09-30 mL

Procedure:

  • To a 100 mL round-bottom flask, add N-(2-hydroxyphenyl)-4-fluoro-3-nitrobenzamide (1.38 g, 5.0 mmol) and anhydrous potassium carbonate (1.38 g, 10.0 mmol).

  • Add anhydrous DMF (30 mL) to the flask and stir the suspension at room temperature for 10 minutes.

  • Heat the reaction mixture to 120 °C and maintain this temperature for 6 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water with stirring.

  • A precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash it thoroughly with water (3 x 20 mL).

  • Dry the crude product in a vacuum oven at 60 °C.

  • Further purify the product by recrystallization from a suitable solvent system (e.g., ethanol/DMF) to yield 2-nitrodibenz[b,f][1][2]oxazepin-11(10H)-one.

Mechanism of the Intramolecular SNAr Cyclization

The key step in the synthesis of the dibenz[b,f][1][2]oxazepin-11(10H)-one is the base-catalyzed intramolecular nucleophilic aromatic substitution (SNAr). This reaction proceeds through a well-established addition-elimination mechanism.

  • Deprotonation: The base (K₂CO₃) deprotonates the phenolic hydroxyl group of the N-(2-hydroxyphenyl)-4-fluoro-3-nitrobenzamide, forming a more nucleophilic phenoxide ion.

  • Nucleophilic Attack: The newly formed phenoxide attacks the carbon atom of the fluoronitrobenzoyl ring that is bonded to the fluorine atom. This attack is highly favored due to the strong electron-withdrawing effect of the adjacent nitro group, which delocalizes the negative charge of the intermediate.

  • Formation of the Meisenheimer Complex: The nucleophilic addition results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and, most importantly, onto the oxygen atoms of the nitro group. This stabilization of the intermediate is a key driving force for the reaction.[5]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the fluoride ion, which is a good leaving group. This step is typically fast and irreversible, leading to the formation of the stable tricyclic product.

Visualizing the Reaction Mechanism

The mechanism for the intramolecular SNAr cyclization is illustrated below.

snar_mechanism sub N-(2-hydroxyphenyl)-4-fluoro-3-nitrobenzamide phenoxide Phenoxide Intermediate sub->phenoxide + Base - H+ meisenheimer Meisenheimer Complex (Resonance Stabilized) phenoxide->meisenheimer Nucleophilic Attack product 2-Nitrodibenz[b,f][1,4]oxazepin-11(10H)-one meisenheimer->product - F- (Elimination)

Figure 2: Mechanism of the intramolecular SNAr cyclization to form the dibenz[b,f][1][2]oxazepin-11(10H)-one ring system.

Conclusion

4-Fluoro-3-nitrobenzoic acid serves as a highly effective and versatile starting material for the synthesis of complex polycyclic heterocycles. The strategic placement of the fluoro and nitro groups facilitates a powerful intramolecular SNAr cyclization, enabling the efficient construction of the dibenz[b,f][1][2]oxazepin-11(10H)-one scaffold. The protocols and mechanistic insights provided in this application note offer a robust foundation for researchers and drug development professionals to explore the synthesis of novel and diverse polycyclic heterocyclic compounds for a wide range of applications.

References

  • Ningbo Inno Pharmchem Co., Ltd. The Strategic Importance of 4-Fluoro-3-nitrobenzoic Acid as a Drug Discovery Building Block.
  • Miyamoto, N., et al. (2025). Transition-metal-free dibenzoxazepinone synthesis by hypervalent iodine-mediated chemoselective arylocyclizations of N-functionalized salicylamides. Chemical Communications, Issue 9. Available at: [Link]

  • Samet, A. V., et al. (2005). Synthetic utilization of polynitroaromatic compounds. 3. Preparation of substituted dibenz[b,f][1][2]oxazepine-11(10H)-ones from 2,4,6-trinitrobenzoic acid via nucleophilic displacement of nitro groups. The Journal of Organic Chemistry, 70(23), 9371-9376. Available at: [Link]

  • Singh, V. K., & Kumar, R. (2023). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry, 21(3), 437-466. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of dibenzo[b,f][1][2]oxazepin-11(10H)-one and pyrido[2,3-b][1][2]benzoxazepin-10(11H)-one compounds based on o-nitrochloro derivatives of benzene and pyridine. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of benzoxepines. Available at: [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Available at: [Link]

  • Shaabani, A., et al. (2017). A One-Pot Synthesis of Oxazepine-Quinazolinone bis-Heterocyclic Scaffolds via Isocyanide-Based Three-Component Reactions. Frontiers in Chemistry, 5, 56. Available at: [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]

  • ResearchGate. (n.d.). A simple, convenient and effective method for the synthesis of dibenz(b,f) 1,4-oxazepines(cr); a new generation riot control agent and its analogues. Available at: [Link]

  • Fotsch, C., et al. (1999). On-resin macrocyclization of peptides via intramolecular SnAr reactions. Bioorganic & Medicinal Chemistry Letters, 9(15), 2125-2130. Available at: [Link]

  • De La Fuente, M. C., et al. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. SN Applied Sciences, 5(6), 174. Available at: [Link]

  • Evans, M. (2018, January 29). 19.02 Intramolecular Nucleophilic Substitutions [Video]. YouTube. Available at: [Link]

  • Oxford Learning Link. (n.d.). Chapter 7 Nucleophilic aromatic substitution. Available at: [Link]

  • MDPI. (n.d.). N-(3-chlorophenethyl)-4-nitrobenzamide. Available at: [Link]

  • Behind the Science. (2025, May 27). SNAr Enables Click-Like Assembly of Diverse and Diversifiable Atropisomers for Med Chem. Nature Portfolio. Available at: [Link]

  • Yurttas, L., et al. (2013). Synthesis and biological evaluation of new N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides as antimicrobial agents. Archiv der Pharmazie, 346(1), 50-59. Available at: [Link]

  • Google Patents. (n.d.). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • Kisel, M. A., et al. (2001). Cyclization of ortho-cyclopropylphenyl benzamides in gas and liquid phases. Journal of the American Society for Mass Spectrometry, 12(8), 956-963. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations. Available at: [Link]

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Method

Application Note: 2-Fluoro-5-(4-formyl-3-nitrophenyl)benzoic Acid as a Versatile Building Block for Pharmaceutical Compound Synthesis

Introduction: Strategic Value in Medicinal Chemistry In modern drug discovery, the strategic use of highly functionalized building blocks is paramount for the efficient construction of diverse chemical libraries. 2-Fluor...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Value in Medicinal Chemistry

In modern drug discovery, the strategic use of highly functionalized building blocks is paramount for the efficient construction of diverse chemical libraries. 2-Fluoro-5-(4-formyl-3-nitrophenyl)benzoic acid is a synthetically valuable scaffold, embodying several key features that are highly sought after in medicinal chemistry programs. The strategic arrangement of its functional groups—a carboxylic acid, an aromatic aldehyde, a nitro group, and a fluorine atom—provides orthogonal chemical handles for systematic structural modification.

The incorporation of a fluorine atom can enhance metabolic stability and binding affinity.[1][2][3] The biphenyl core is a privileged structure in many biologically active compounds. The formyl and nitro groups serve as versatile precursors for a wide range of transformations, allowing for extensive exploration of the chemical space around the core scaffold. This document provides a comprehensive guide to the synthesis and application of this building block, offering detailed protocols for its derivatization into novel compound libraries.

Physicochemical Properties and Drug-Likeness

A preliminary analysis of the core building block suggests its suitability for drug development programs. The calculated properties provide a baseline for designing derivatives that adhere to established guidelines for oral bioavailability, such as Lipinski's Rule of Five.

PropertyEstimated ValueSignificance in Drug Design
Molecular Weight 291.22 g/mol Well within the typical range for small molecule drugs (<500 g/mol ), allowing for substantial modification.
cLogP 2.5 - 3.0Indicates a balance of hydrophilicity and lipophilicity, crucial for membrane permeability and solubility.
Hydrogen Bond Donors 1 (from -COOH)Adheres to the guideline of ≤5, minimizing potential for poor permeability.
Hydrogen Bond Acceptors 5 (from -COOH, -CHO, -NO₂)Adheres to the guideline of ≤10, important for target binding and solubility.
Topological Polar Surface Area (TPSA) 106.8 ŲWithin the range associated with good oral bioavailability (<140 Ų).

Proposed Synthesis of the Core Building Block

As this is a specialized building block, a plausible synthetic route is proposed via a Suzuki-Miyaura cross-coupling reaction, a robust and widely used method for forming carbon-carbon bonds.[4][5]

dot graph "synthesis" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} dot Caption: Proposed Suzuki coupling synthesis route.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol outlines the general procedure for the coupling of 2-fluoro-5-bromobenzoic acid and 4-formyl-3-nitrophenylboronic acid.

  • Reagent Preparation: In a dry flask under an inert atmosphere (e.g., Argon or Nitrogen), combine 2-fluoro-5-bromobenzoic acid (1.0 eq.), 4-formyl-3-nitrophenylboronic acid (1.1 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.).

  • Solvent and Base Addition: Add a suitable solvent system, such as a mixture of toluene and ethanol, followed by an aqueous solution of a base, typically 2M sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (3.0 eq.).

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with water and ethyl acetate. Acidify the aqueous layer with 1M HCl to precipitate the product.

  • Purification: Filter the resulting solid and wash with water. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by flash column chromatography.

Derivatization Strategies and Protocols

The true utility of this building block lies in the selective and sequential modification of its functional groups.

dot graph "derivatization_hubs" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} dot Caption: Key derivatization hubs of the building block.

Reactions at the Formyl Group (-CHO)

The aldehyde is a versatile handle for introducing a wide variety of substituents, most notably through reductive amination.

Protocol 2: Reductive Amination Reductive amination is a cornerstone of medicinal chemistry for generating diverse amine libraries.[6][7][8]

  • Imine Formation: Dissolve the building block (1.0 eq.) and a primary or secondary amine (1.1 eq.) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). A mild acid catalyst, like acetic acid (0.1 eq.), can be added to facilitate imine formation. Stir at room temperature for 1-2 hours.

  • Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (STAB) (1.5 eq.), portion-wise to the reaction mixture.[9][10] STAB is preferred as it is selective for the iminium ion over the starting aldehyde.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

dot graph "reductive_amination_workflow" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} dot Caption: Workflow for reductive amination.

Transformations of the Nitro Group (-NO₂)

The nitro group is an essential precursor to the aniline functionality, which is a key pharmacophore in numerous drugs.

Protocol 3: Chemoselective Nitro Reduction The selective reduction of the nitro group in the presence of other reducible functionalities like the aldehyde requires careful choice of reagents.[11][12][13][14]

  • Reagent Selection: Tin(II) chloride dihydrate (SnCl₂·2H₂O) is a reliable and chemoselective reagent for this transformation.[14]

  • Procedure: Dissolve the nitro-containing starting material (1.0 eq.) in a solvent such as ethyl acetate or ethanol. Add SnCl₂·2H₂O (4-5 eq.) and heat the mixture to reflux (typically 70-80 °C) for 2-4 hours.

  • Workup: After cooling, basify the reaction mixture by the slow addition of saturated NaHCO₃ solution until the pH is ~8. This will precipitate tin salts.

  • Filtration and Extraction: Filter the mixture through a pad of Celite®, washing thoroughly with ethyl acetate. Transfer the filtrate to a separatory funnel, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: The resulting aniline derivative can be purified by column chromatography.

    • Alternative Metal-Free Method: For substrates sensitive to metals, a reduction using tetrahydroxydiboron [B₂(OH)₄] with an organocatalyst offers a rapid and highly selective alternative at room temperature.[11][15]

Modifications of the Carboxylic Acid (-COOH)

The carboxylic acid moiety is a primary point for diversification, most commonly through the formation of amide bonds.

Protocol 4: Amide Bond Coupling with HATU HATU is a highly efficient coupling reagent that minimizes racemization and is effective even with sterically hindered amines.[16][17][18]

  • Activation: In a dry flask under an inert atmosphere, dissolve the carboxylic acid building block (1.0 eq.), HATU (1.1 eq.), and a hindered amine base such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq.) in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF) or DCM. Stir for 15-30 minutes to form the active ester.

  • Coupling: Add the desired primary or secondary amine (1.1 eq.) to the activated mixture.

  • Reaction: Stir at room temperature for 2-12 hours. Monitor the reaction progress by LC-MS.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude amide product via flash column chromatography or recrystallization.

dot graph "amide_coupling_workflow" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} dot Caption: Amide coupling workflow using HATU.

Conclusion

2-Fluoro-5-(4-formyl-3-nitrophenyl)benzoic acid represents a highly valuable and versatile building block for medicinal chemistry. Its strategically positioned functional groups provide multiple handles for orthogonal chemical modifications, enabling the rapid and efficient generation of diverse compound libraries. The protocols outlined in this document offer robust and field-tested methods for leveraging this scaffold in the pursuit of novel therapeutic agents.

References

  • Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Google.
  • Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature.
  • Carboxylic Acid (Bio)Isosteres in Drug Design. PMC.
  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal.
  • Highly Chemoselective Reduction of Aromatic Nitro Compounds by Copper Nanoparticles/Ammonium Formate.
  • The Role of Fluorinated Benzoic Acids in Drug Discovery. Benchchem.
  • The Role of Fluorinated Benzoic Acids in Drug Discovery. Benchchem.
  • Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews.
  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. WuXi AppTec.
  • Application Notes and Protocols for Reductive Amin
  • Structure Property Relationships of Carboxylic Acid Isosteres.
  • potential applications of 2-Fluorobenzoic acid in medicinal chemistry.Benchchem.
  • Bioisosteres for carboxylic acid groups. Hypha Discovery.
  • selective reduction of nitro group without affecting other functional groups. Benchchem.
  • Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature.
  • H
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides.
  • Suzuki cross-coupling reaction. YouTube.
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  • CN110105193B - Synthetic method of 2-halogen-5-bromobenzoic acid.
  • 4-Formylphenylboronic acid. Wikipedia.
  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic and Pharmaceutical Chemistry.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Reductive Amination - Common Conditions. organic-chemistry.org.
  • Amine to Amide (Coupling)
  • Revolutionizing Peptide Synthesis: A Detailed Guide to H
  • Suzuki Coupling Reaction of Aryl Halides Catalyzed by an N-Heterocyclic Carbene−PdCl2 Species Based on a Porphyrin at Room Temperature.
  • The Suzuki Reaction. Chem 115 Myers.
  • 2-FLUORO-5-HYDROXYBENZOIC ACID synthesis. ChemicalBook.
  • Suzuki cross coupling reaction of aryl halides with arylboronic acid a.
  • HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond form
  • Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones. Arkivoc.
  • Direct decarboxylative 18 F-fluorination of benzoic acids using visible light c
  • 4-Nitrophenylboronic acid synthesis. ChemicalBook.
  • Fluorine in drug discovery: Role, design and case studies.
  • The Chemistry of 4-Formylphenylboronic Acid: Synthesis, Properties, and Applications for Suppliers. NINGBO INNO PHARMCHEM CO.,LTD..
  • 2-Bromo-5-fluorobenzoic acid 96 394-28-5. Sigma-Aldrich.
  • Synthesis routes of 4-Nitrophenylboronic acid. Benchchem.
  • CN102951996A - Synthesis method of 2-bromo-5-fluorobenzotrifluoride.
  • US6420597B2 - Process for preparing highly pure formylphenylboronic acids.

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Application

Application Note: A Multi-Technique Approach for the Comprehensive Characterization of 2-Fluoro-5-(4-formyl-3-nitrophenyl)benzoic acid

**Abstract This technical guide provides a detailed framework of analytical methodologies for the comprehensive characterization of 2-Fluoro-5-(4-formyl-3-nitrophenyl)benzoic acid. This trifunctional aromatic compound se...

Author: BenchChem Technical Support Team. Date: February 2026

**Abstract

This technical guide provides a detailed framework of analytical methodologies for the comprehensive characterization of 2-Fluoro-5-(4-formyl-3-nitrophenyl)benzoic acid. This trifunctional aromatic compound serves as a critical intermediate in medicinal chemistry and materials science, making its unambiguous identification, purity assessment, and structural elucidation paramount for quality control and developmental research. We present an integrated workflow employing High-Performance Liquid Chromatography (HPLC) for purity and quantification, Mass Spectrometry (MS) for molecular weight verification, Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural assignment, and Fourier-Transform Infrared (FTIR) spectroscopy for functional group confirmation. Each protocol is designed with an emphasis on the scientific rationale behind methodological choices, ensuring robust and reproducible results.

Introduction and Compound Overview

2-Fluoro-5-(4-formyl-3-nitrophenyl)benzoic acid is a complex organic molecule featuring three key functional groups: a carboxylic acid, an aromatic aldehyde, and a nitro group, all attached to a fluorinated biphenyl scaffold. This unique combination of electron-withdrawing and reactive moieties makes it a valuable building block for synthesizing novel pharmaceutical agents and functional materials. The fluorine substituent, for instance, can enhance metabolic stability and binding affinity in drug candidates.[1]

Given its role as a precursor, the purity and structural integrity of this compound are non-negotiable. The presence of isomers, unreacted starting materials, or synthetic byproducts could significantly impact the yield, purity, and safety profile of the final product.[2] This guide, therefore, outlines a multi-pronged analytical strategy to provide a complete and reliable characterization.

Physicochemical Properties

A summary of the core physicochemical properties is essential for handling, sample preparation, and analytical method development.

PropertyValueSource
Molecular Formula C₁₄H₈FNO₅(Calculated)
Molecular Weight 289.22 g/mol (Calculated)
Canonical SMILES C1=CC(=C(C=C1C2=CC(=C(C=C2)C=O)N(=O)[O-])C(=O)O)F[3]
Appearance Expected to be a solid (e.g., white to yellow powder)[4]

Integrated Analytical Workflow

A holistic characterization relies on the synergistic use of orthogonal analytical techniques. Each method provides a unique piece of the puzzle, and together they form a self-validating system. The proposed workflow ensures that the compound's identity, structure, and purity are confirmed with the highest degree of confidence.

analytical_workflow cluster_0 Phase 1: Purity & Identity cluster_2 Phase 3: Final Report Sample Test Sample HPLC HPLC-UV (Purity Assay & Impurity Profile) Sample->HPLC MS LC-MS / Direct Infusion MS (Molecular Weight Confirmation) HPLC->MS Hyphenation NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) (Unambiguous Structure) MS->NMR FTIR FTIR Spectroscopy (Functional Group ID) NMR->FTIR Report Certificate of Analysis (Complete Characterization) FTIR->Report

Caption: Integrated workflow for the comprehensive characterization of the target compound.

Chromatographic Analysis for Purity Assessment

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the cornerstone for determining the purity of active pharmaceutical ingredients (APIs) and intermediates. A reverse-phase method is ideal for this compound due to its significant hydrophobic character.

Expert Insight: The choice of a C18 stationary phase provides excellent retention for the aromatic rings. The mobile phase is buffered with formic acid to suppress the ionization of the carboxylic acid group, ensuring a symmetrical peak shape and reproducible retention times. UV detection is highly effective due to the extensive chromophoric system (aromatic rings, nitro, and formyl groups).

Protocol: HPLC Purity Determination

  • Sample Preparation: Accurately weigh approximately 5 mg of the sample and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to create a 0.5 mg/mL stock solution. Further dilute to a working concentration of 0.05 mg/mL.

  • Instrumentation & Conditions:

    • System: Agilent 1260 Infinity II or equivalent.

    • Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Detection: UV at 254 nm.

  • Method Parameters:

ParameterSettingRationale
Flow Rate 1.0 mL/minStandard for analytical scale columns.
Injection Volume 10 µLBalances sensitivity with potential for overload.
Column Temperature 30 °CEnsures retention time stability.[5]
Gradient Program 0-2 min: 30% B2-15 min: 30% to 95% B15-18 min: 95% B18-18.1 min: 95% to 30% B18.1-25 min: 30% BGradient elution is necessary to separate the main peak from potential impurities with different polarities.
  • System Suitability: Inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

  • Analysis: Inject the sample solution. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.

Spectroscopic Analysis for Structural Elucidation

Mass Spectrometry (MS)

MS provides unequivocal confirmation of the compound's molecular weight and offers structural insights through fragmentation patterns.

Expert Insight: Electrospray Ionization (ESI) is the preferred technique for this molecule due to its polarity. Operating in negative ion mode is highly advantageous as the carboxylic acid group readily deprotonates to form a stable [M-H]⁻ ion, maximizing sensitivity.[6] Tandem MS (MS/MS) on this precursor ion will induce fragmentation at predictable locations, such as the loss of CO₂, NO₂, and the formyl group, which serves to confirm the connectivity of the molecule.[7]

Protocol: ESI-MS Analysis

  • Sample Preparation: Prepare a dilute solution (approx. 10 µg/mL) of the compound in 50:50 acetonitrile:water.

  • Instrumentation: A triple quadrupole or Q-TOF mass spectrometer equipped with an ESI source.

  • Infusion Parameters:

    • Ionization Mode: ESI, Negative.

    • Capillary Voltage: -3.5 kV.

    • Source Temperature: 120 °C.

    • Scan Range (MS1): m/z 50-500.

    • Collision Energy (MS2): 10-30 eV (for fragmentation of m/z 288.2).

  • Expected Results:

IonCalculated m/zObservation
[M-H]⁻ 288.03Parent ion confirming the molecular weight.
[M-H-CO₂]⁻ 244.04Fragment corresponding to the loss of carbon dioxide.
[M-H-NO₂]⁻ 242.05Fragment from the loss of the nitro group.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the definitive elucidation of molecular structure. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments will provide a complete picture of the atomic framework.

Expert Insight: DMSO-d₆ is the solvent of choice as it readily dissolves the compound and its acidic proton is observable, typically as a broad singlet downfield (>12 ppm). The ¹⁹F NMR will be a simple yet crucial experiment to confirm the presence and electronic environment of the fluorine atom.[8][9]

Protocol: NMR Analysis

  • Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.7 mL of DMSO-d₆.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Experiments: Acquire ¹H, ¹³C{¹H}, and ¹⁹F NMR spectra.

  • Predicted Spectral Data:

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityKey Couplings (J)
¹H > 12.0broad s-
~10.1sAldehyde proton
7.5 - 8.5mAromatic protons
¹³C ~190dAldehyde C=O
~165dCarboxylic C=O
115 - 160mAromatic carbons (with C-F couplings)
¹⁹F -110 to -120sRelative to CFCl₃

Note: Specific chemical shifts and coupling patterns for the aromatic region will depend on the precise electronic environment and through-space interactions.[10][11]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and effective method for confirming the presence of the key functional groups within the molecule.

Expert Insight: The most telling feature in the IR spectrum will be the very broad O-H stretch of the carboxylic acid dimer, which often overlaps with C-H stretches.[12] The two distinct C=O stretches (aldehyde and carboxylic acid) and the strong, characteristic stretches for the nitro group provide a highly diagnostic fingerprint.[13]

Protocol: FTIR Analysis

  • Sample Preparation: Prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Any modern FTIR spectrometer.

  • Data Acquisition: Scan from 4000 to 400 cm⁻¹.

  • Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300 - 2500 (broad)O-H stretchCarboxylic Acid
~1720C=O stretchCarboxylic Acid C=O
~1700C=O stretchAldehyde C=O
~1600C=C stretchAromatic Ring
1550 - 1500N-O asymmetric stretchNitro Group (NO₂)
1370 - 1330N-O symmetric stretchNitro Group (NO₂)
1250 - 1000C-F stretchAryl-Fluoride

Conclusion

The analytical strategy detailed in this application note provides a robust, multi-technique workflow for the complete and confident characterization of 2-Fluoro-5-(4-formyl-3-nitrophenyl)benzoic acid. By integrating chromatographic separation with a suite of spectroscopic techniques, researchers can ensure the identity, purity, and structural integrity of this important chemical intermediate. This comprehensive approach is essential for maintaining high standards of quality in research, development, and manufacturing.

References

  • Schmidt, J., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2293-302. [Link]

  • Al-Naiema, I., et al. (2018). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Atmospheric Environment. [Link]

  • Waters Corporation. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Waters Application Notes. [Link]

  • Dou, X., et al. (2022). ¹⁹F NMR spectra of 4‐fluorobenzoic acid. ResearchGate. [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Nitroaromatics. ATSDR. [Link]

  • Yinon, J. (1990). Chemical ionization mass spectrometry of some nitro-containing bifunctional aromatic compounds. Location of protonation site. Organic Mass Spectrometry. [Link]

  • Ribeiro da Silva, M., et al. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules. [Link]

  • Yusubov, M. S., et al. (2018). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc. [Link]

  • Hess, T. F., et al. (1998). Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). ResearchGate. [Link]

  • Zabiegala, B., et al. (2006). Application of HPLC to determination of aldehydes, ketones and polycyclic aromatic hydrocarbons in air samples collected in uncontrolled combustion sources. Journal of Separation Science. [Link]

  • Connor, P. A., & McQuillan, A. J. (1999). In situ infrared spectroscopic analysis of the adsorption of aromatic carboxylic acids to TiO2, ZrO2, Al2O3, and Ta2O5 from aqueous solutions. Langmuir. [Link]

  • Wiley Science Solutions. (n.d.). 4-Fluorobenzoic acid - Optional[19F NMR]. SpectraBase. [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. UCLA Chemistry. [Link]

  • LibreTexts Chemistry. (2023). Acidity of Substituted Benzoic Acids. Chemistry LibreTexts. [Link]

  • Schlemitz, S., & Pfannhauser, W. (1996). Analysis of nitro-PAHs in food matrices by on-line reduction and high performance liquid chromatography. Food Additives and Contaminants. [Link]

  • Flores-Holguín, N., et al. (2011). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. Molecules. [Link]

  • Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. Aurora Pro Scientific Application Notes. [Link]

  • Quora. (2017). Is there a correlation between substituents of benzoic acid and its acidity? Quora. [Link]

  • Wolthuis, E., et al. (1954). Quantitative Estimation of Aromatic Nitro Compounds. Analytical Chemistry. [Link]

  • JoVE. (n.d.). Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. Journal of Visualized Experiments. [Link]

  • Islam, M. A., et al. (2001). HPLC analysis of aldehydes in automobile exhaust gas. International Energy Journal. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Fluoro-5-formylbenzoic acid. PubChem. [Link]

  • Weng, X., & Blair, P. M. (2022). Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules. ACS Earth and Space Chemistry. [Link]

  • LibreTexts Chemistry. (2024). Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

  • Koniecki, W. B., & Linch, A. L. (1958). Determination of Aromatic Nitro Compounds. Analytical Chemistry. [Link]

  • Google Patents. (n.d.). A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
  • Missouri S&T. (n.d.). Aromatic Nitro Compounds. Missouri University of Science and Technology. [Link]

  • CRO Splendid Lab Pvt. Ltd. (n.d.). 2-Fluoro-4-(4-formyl-3-nitrophenyl)benzoic acid. Splendid Lab. [Link]

  • Google Patents. (n.d.). The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
  • Lin, W., et al. (2023). Conformational landscapes of symmetrically fluorine-substituted benzoic acids II. Journal of Molecular Spectroscopy. [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Product List. Hyma Synthesis. [Link]

  • Kumar, A., et al. (2018). Identification, Synthesis and Characterization of the Two Process Impurities of Levonadifloxacin (WCK 771). Austin Journal of Analytical and Pharmaceutical Chemistry. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-Fluoro-5-(4-formyl-3-nitrophenyl)benzoic acid

Welcome to the technical support guide for the purification of 2-Fluoro-5-(4-formyl-3-nitrophenyl)benzoic acid. This document is designed for researchers, medicinal chemists, and process development scientists who are wo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 2-Fluoro-5-(4-formyl-3-nitrophenyl)benzoic acid. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this molecule. As a multi-functional aromatic compound, its purification requires a rational, multi-step approach to effectively remove process-related impurities. This guide provides a robust purification protocol, in-depth troubleshooting advice, and answers to frequently asked questions, grounding all recommendations in established chemical principles.

Compound Profile and Purity Assessment

Before initiating any purification protocol, it is critical to understand the physicochemical properties of the target compound and the analytical methods required to assess its purity. 2-Fluoro-5-(4-formyl-3-nitrophenyl)benzoic acid possesses three key functional groups—a carboxylic acid, an aldehyde, and a nitro group—which dictate its chemical behavior.

Table 1: Physicochemical Properties

Property Value / Description Rationale & Significance
Molecular Formula C₁₄H₈FNO₅ Essential for calculating molar quantities and confirming mass spectrometry data.
Molecular Weight 289.22 g/mol Used for all stoichiometric calculations.[1]
Appearance Expected to be a pale yellow to yellow solid. The nitroaromatic system often imparts color. A significant deviation (e.g., dark brown, black) indicates high levels of impurities.
Acidity (pKa) Estimated to be ~3.5 - 4.0 The carboxylic acid is the primary acidic site. The electron-withdrawing fluorine and nitro groups increase its acidity compared to benzoic acid.[2] This property is central to the acid-base extraction strategy.
Solubility Sparingly soluble in water; soluble in polar organic solvents (e.g., Ethyl Acetate, Acetone, THF, Methanol). Soluble in aqueous base. Solubility dictates the choice of solvents for extraction, chromatography, and recrystallization. Its solubility in aqueous base is the cornerstone of the primary purification step.

| Storage | Store at 2-8°C under an inert atmosphere. | Protects the aldehyde functional group from potential oxidation and minimizes degradation over time.[3] |

Purity Assessment Strategy

A combination of chromatographic and spectroscopic techniques is essential for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantifying purity. A reverse-phase method (e.g., C18 column) with a gradient elution using a buffered aqueous mobile phase (e.g., water with 0.1% formic acid) and an organic modifier (e.g., acetonitrile or methanol) is recommended for separating impurities with a wide range of polarities.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation and identifying organic impurities. The presence of unexpected signals can help identify unreacted starting materials or byproducts.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help identify the mass of unknown impurities.

Recommended Purification Protocol

This protocol employs a two-stage strategy: an initial acid-base extraction to remove neutral and basic impurities, followed by recrystallization to remove closely related acidic impurities and achieve high purity.

Workflow Overview

Purification_Workflow Start Crude Product (in Organic Solvent, e.g., EtOAc) Step1 Step 1: Acid-Base Extraction Wash with aq. NaHCO₃ solution Start->Step1 Decision1 Separate Layers Step1->Decision1 Aqueous Aqueous Layer (Contains Sodium Salt of Product) Decision1->Aqueous Aqueous Phase Organic Organic Layer (Contains Neutral/Basic Impurities) Discard or analyze for lost product. Decision1->Organic Organic Phase Step2 Step 2: Acidification Add HCl (aq) to pH 1-2 Aqueous->Step2 Precipitate Precipitate Forms Step2->Precipitate Step3 Step 3: Isolation Vacuum Filtration Precipitate->Step3 Wash Wash with Cold Water Step3->Wash Solid Extracted Solid (Intermediate Purity) Wash->Solid Step4 Step 4: Recrystallization Dissolve in minimal hot solvent (e.g., EtOAc/Heptane or Ethanol/Water) Solid->Step4 Cool Cool Slowly to RT, then Ice Bath Step4->Cool Crystals Pure Crystals Form Cool->Crystals Step5 Step 5: Final Isolation Vacuum Filtration Crystals->Step5 Wash2 Wash with Cold Solvent Mixture Step5->Wash2 Dry Dry Under Vacuum Wash2->Dry End Pure Product (>98% Purity) Dry->End

Caption: General purification workflow for the target compound.

Part A: Detailed Protocol for Acid-Base Extraction
  • Dissolution: Dissolve the crude solid product in a suitable organic solvent, such as ethyl acetate (EtOAc), at a concentration of approximately 50-100 mg/mL.

  • Extraction: Transfer the solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Causality Explainer: The basic NaHCO₃ deprotonates the acidic carboxylic acid, forming the water-soluble sodium carboxylate salt. Neutral impurities (e.g., unreacted starting materials without acidic groups) and basic impurities will remain in the organic layer.[5]

  • Separation: Stopper the funnel and shake vigorously, venting frequently to release CO₂ gas produced during neutralization. Allow the layers to separate fully. Drain the lower aqueous layer into a clean flask.

  • Re-extraction: Add a fresh portion of saturated NaHCO₃ solution to the organic layer and repeat the extraction process. Combine the aqueous layers. This second wash ensures complete recovery of the product.

  • Acidification: Cool the combined aqueous layers in an ice bath. While stirring vigorously, slowly add 3M hydrochloric acid (HCl) dropwise until the pH of the solution is between 1 and 2 (verify with pH paper). A precipitate of the pure benzoic acid derivative should form.

    • Causality Explainer: Re-protonating the carboxylate salt renders the molecule neutral and dramatically decreases its water solubility, causing it to precipitate out of the aqueous solution.[6]

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with several portions of cold deionized water to remove residual salts (NaCl).[5]

  • Drying: Dry the solid under vacuum to a constant weight. At this stage, the product should be significantly purer, but may still contain closely related acidic impurities.

Part B: Detailed Protocol for Recrystallization
  • Solvent Selection: An ideal solvent system will dissolve the compound completely at an elevated temperature but poorly at room temperature or below.[7] A mixed solvent system is often ideal. Good starting points include:

    • Ethyl acetate / Heptane

    • Ethanol / Water

    • Acetone / Water

  • Dissolution: Place the solid from Part A into an Erlenmeyer flask. Add the primary solvent (e.g., ethyl acetate) in small portions while heating the mixture gently (e.g., on a hot plate with a stirrer) until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • Addition of Anti-solvent: While the solution is still hot, slowly add the anti-solvent (e.g., heptane) dropwise until the solution becomes slightly turbid (cloudy). If it becomes too cloudy, add a few drops of the hot primary solvent to redissolve the precipitate and obtain a clear solution.[7]

  • Cooling (Crystallization): Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals, as it allows impurities to remain in the solvent (the "mother liquor").[8]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30-60 minutes to maximize crystal formation and recovery.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent mixture to remove any adhering mother liquor containing impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight. Assess the final purity by HPLC and confirm the structure by NMR.

Troubleshooting Guide

Recrystallization_Troubleshooting Start Problem During Recrystallization? OilingOut Compound 'Oils Out'? Start->OilingOut NoCrystals No Crystals Form? Start->NoCrystals LowYield Low Yield? Start->LowYield OilingOut_Yes Yes OilingOut->OilingOut_Yes NoCrystals_Yes Yes NoCrystals->NoCrystals_Yes LowYield_Yes Yes LowYield->LowYield_Yes Sol1 1. Re-heat to dissolve oil. 2. Add more primary solvent. 3. Cool solution much more slowly. 4. Seed with a pure crystal. 5. Consider a different solvent system. OilingOut_Yes->Sol1 Solution OilingOut_No No Sol2 1. Solution is too dilute.   - Evaporate some solvent and re-cool. 2. Induce crystallization.   - Scratch inside of flask with glass rod.   - Add a seed crystal. NoCrystals_Yes->Sol2 Solution NoCrystals_No No Sol3 1. Too much solvent was used. 2. Cooling was insufficient or too short. 3. Recover a 'second crop' from filtrate.   - Concentrate mother liquor and re-cool.   (Note: Second crop may be less pure). LowYield_Yes->Sol3 Solution LowYield_No No

Caption: Decision tree for troubleshooting common recrystallization issues.

Q1: My final product is still showing significant impurities by HPLC after the full protocol. What should I do?

A1: This suggests the presence of impurities with very similar chemical properties to your target compound, likely other acidic byproducts.

  • Identify the Impurity: If possible, use LC-MS to get a mass for the impurity. This can help you deduce its structure. Common culprits include isomers from the nitration step or hydrolysis byproducts where the fluorine has been displaced by a hydroxyl group.[4]

  • Optimize Recrystallization: The impurity may have a slightly different solubility profile. Experiment with different solvent systems. Sometimes a single-solvent recrystallization (e.g., from pure ethanol) can be more selective than a mixed-solvent system.

  • Consider Chromatography: If high impurity levels persist, flash column chromatography may be necessary. A silica gel column with a mobile phase of increasing polarity (e.g., a gradient of ethyl acetate in hexanes, with 1% acetic acid added to the mobile phase to keep the carboxylic acid protonated and improve peak shape) is a standard approach.

Q2: The compound "oiled out" during recrystallization instead of forming crystals. Why did this happen and how can I fix it?

A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often because the solution is highly supersaturated or the boiling point of the solvent is too high.[7] High levels of impurities can also depress the melting point of the mixture, contributing to this issue.

  • Immediate Fix: Re-heat the mixture to dissolve the oil completely. Add a small amount of additional primary solvent to reduce the saturation, and then allow the solution to cool much more slowly. Seeding the solution with a tiny crystal of pure product can provide a nucleation site and encourage proper crystallization.[7]

  • Alternative Solvents: If the problem persists, choose a solvent system with a lower boiling point.

Q3: My recovery yield after recrystallization is very low (<50%). How can I improve it?

A3: Low recovery is typically due to using too much solvent or incomplete precipitation.

  • Minimize Solvent: Ensure you are using the absolute minimum amount of hot solvent required to dissolve the solid. Any excess will retain more of your product in the mother liquor upon cooling.

  • Maximize Cooling: Ensure the solution is thoroughly cooled in an ice bath for an adequate amount of time (at least one hour) before filtration.

  • Second Crop: You can often recover more product by taking the filtrate (mother liquor), concentrating it by evaporating some of the solvent, and cooling it again to obtain a "second crop" of crystals. Be aware that the second crop is usually less pure than the first and should be analyzed separately.[7]

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude 2-Fluoro-5-(4-formyl-3-nitrophenyl)benzoic acid?

A1: The impurity profile is highly dependent on the synthetic route. However, common impurities can be categorized as:

  • Unreacted Starting Materials: For example, if synthesized via a Suzuki coupling, you might have residual boronic acid or aryl halide starting materials.

  • Reaction Intermediates: Incomplete conversion in multi-step syntheses can lead to intermediates being carried through.[4]

  • Byproducts of Side Reactions:

    • Over-nitration or Isomers: Nitration reactions can sometimes yield regioisomers.[4]

    • Oxidation of the Aldehyde: The formyl group (-CHO) could be over-oxidized to a second carboxylic acid group (-COOH).

    • Hydrolysis: The aryl fluoride can undergo nucleophilic aromatic substitution to a hydroxyl group, especially under harsh basic or acidic conditions.[9]

Q2: What are the primary safety concerns when handling this compound?

A2: Based on its functional groups, 2-Fluoro-5-(4-formyl-3-nitrophenyl)benzoic acid should be handled with care. It is predicted to be an irritant to the skin, eyes, and respiratory system.[1][10] Always handle the solid in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q3: Can I use activated charcoal to remove colored impurities?

A3: Yes, activated charcoal (decolorizing carbon) can be effective for removing highly colored, nonpolar impurities. However, it must be used correctly and sparingly.

  • Procedure: Add a very small amount of charcoal (e.g., 1-2% of the solute's weight) to the hot solution before recrystallization. Keep the solution hot and swirl for a few minutes.

  • Critical Step: You must perform a hot gravity filtration through fluted filter paper to remove the charcoal before allowing the solution to cool. If you don't, your product will crystallize on the surface of the charcoal and be lost.

  • Caution: Charcoal is porous and can adsorb your product, which will reduce your yield. Use only as much as is necessary.[7]

References

  • University of Missouri–St. Louis. Recrystallization of Benzoic Acid. Available at: [Link]

  • European Patent Office (2006). PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS - Patent 1853548. Available at: [Link]

  • Google Patents (2024). CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile.
  • Organic Syntheses. 2-amino-3-fluorobenzoic acid. Available at: [Link]

  • Google Patents. The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
  • PubChem - NIH. 2-Fluoro-5-formylbenzoic acid | C8H5FO3 | CID 18525946. Available at: [Link]

  • MDPI (2022). Local and Remote Conformational Switching in 2-Fluoro-4-Hydroxy Benzoic Acid. Available at: [Link]

  • ResearchGate (2021). (PDF) Recrystallization of Impure Benzoic Acid. Available at: [Link]

  • NIST. Benzoic acid, 2-fluoro-. Available at: [Link]

  • MDPI (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Available at: [Link]

  • Austin Publishing Group (2023). Identification, Synthesis and Characterization of the Two Process Impurities of Levonadifloxacin (WCK 771). Available at: [Link]

  • PubChem - NIH. 2-Chloro-4-fluoro-5-nitrobenzoic Acid | C7H3ClFNO4 | CID 7210828. Available at: [Link]

Sources

Optimization

troubleshooting low yield in nitration of fluorinated aromatic compounds

Welcome to the technical support center for the nitration of fluorinated aromatic compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this imp...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the nitration of fluorinated aromatic compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important transformation. Fluorine's unique electronic properties present specific challenges, often leading to lower than expected yields. This resource provides in-depth troubleshooting guides and frequently asked questions to help you optimize your reactions and achieve your desired outcomes.

Troubleshooting Guide: Overcoming Low Yields

Low yields in the nitration of fluorinated aromatics can be frustrating. This section breaks down common problems, explains the underlying chemical principles, and offers step-by-step solutions.

Issue 1: Low or No Conversion of Starting Material

You've set up your reaction, but upon analysis, you find a significant amount of your starting material remains unreacted. This is a common issue when dealing with the electron-deactivated nature of fluorinated aromatic rings.

Q: Why is my fluorinated aromatic compound not reacting, or reacting very slowly?

A: The fluorine atom, despite having lone pairs, is highly electronegative. This results in a strong inductive electron-withdrawing effect (-I effect), which deactivates the aromatic ring towards electrophilic aromatic substitution (EAS)[1][2][3]. This deactivation makes the ring less nucleophilic and therefore less reactive towards the nitronium ion (NO₂⁺), the active electrophile in nitration[4][5]. For the reaction to proceed, the energy barrier for the attack of the aromatic ring on the nitronium ion must be overcome.

Troubleshooting Workflow for Low Conversion

Low_Conversion_Troubleshooting start Low Conversion Observed q1 Is the Nitrating Agent Strong Enough? start->q1 s1 Increase Strength of Nitrating Agent q1->s1 No q2 Is the Reaction Temperature Optimal? q1->q2 Yes s1_desc Use fuming H₂SO₄ (oleum) or a higher concentration of HNO₃. s1->s1_desc s1->q2 s2 Increase Reaction Temperature q2->s2 No q3 Is Water Present in the Reaction? q2->q3 Yes s2_desc Incrementally increase temperature (e.g., in 10°C steps) while monitoring for side products. s2->s2_desc s2->q3 s3 Ensure Anhydrous Conditions q3->s3 Yes end Improved Conversion q3->end No s3_desc Use anhydrous nitric and sulfuric acids. Water quenches the nitronium ion. s3->s3_desc s3->end

Caption: Troubleshooting workflow for low conversion.

Detailed Protocol: Enhancing Nitrating Conditions for Deactivated Rings

  • Reagent Preparation:

    • Prepare the nitrating mixture by slowly adding concentrated nitric acid (e.g., 70-90%) to concentrated sulfuric acid (98%) or fuming sulfuric acid (oleum) at 0°C. A typical ratio is 1:2 v/v of HNO₃:H₂SO₄. The use of oleum increases the concentration of the active nitronium ion[6].

  • Reaction Setup:

    • Dissolve the fluorinated aromatic substrate in a minimal amount of concentrated sulfuric acid.

    • Cool the substrate solution to 0°C.

  • Addition of Nitrating Agent:

    • Slowly add the pre-cooled nitrating mixture dropwise to the substrate solution, maintaining the temperature between 0-10°C.

  • Reaction Progression:

    • After the addition is complete, allow the reaction to stir at 0-10°C for 30 minutes.

    • If no significant product formation is observed (monitored by TLC or a small-scale workup and GC/LC-MS analysis), gradually increase the temperature to room temperature, and then to 40-60°C if necessary[7].

  • Work-up:

    • Carefully pour the reaction mixture onto crushed ice.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

ParameterStandard ConditionFor Deactivated RingsRationale
Nitrating Agent Conc. HNO₃ / Conc. H₂SO₄Fuming HNO₃ / OleumIncreases the concentration of the nitronium ion (NO₂⁺)[6][8].
Temperature 0 - 25 °C25 - 70 °CProvides the necessary activation energy to overcome the deactivating effect of fluorine[9].
Reaction Time 1 - 4 hours4 - 24 hoursAllows more time for the slower reaction to proceed to completion.
Issue 2: Poor Regioselectivity (Incorrect Isomer Formation)

You've successfully nitrated your compound, but the yield of the desired isomer is low, with significant amounts of other isomers present.

Q: Why am I getting a mixture of ortho, meta, and para isomers, and how can I favor the desired one?

A: Fluorine is an ortho, para-director due to its ability to donate a lone pair of electrons via resonance (+M effect), which stabilizes the arenium ion intermediate when the electrophile attacks at the ortho or para positions[10][11]. However, its strong -I effect deactivates the ortho position more than the para position, often leading to a higher proportion of the para product[10]. The formation of the meta isomer is generally minor unless forced by other substituents or harsh conditions.

Logical Flow for Improving Regioselectivity

Regioselectivity_Logic start Poor Regioselectivity q1 Is ortho-product favored over para? start->q1 q2 Is ipso-substitution occurring? start->q2 If other substituents are present s1 Lower Reaction Temperature q1->s1 Yes s2 Use a Bulky Nitrating Agent or Catalyst q1->s2 Yes s1_desc Favors the thermodynamically more stable para product. s1->s1_desc end Improved Regioselectivity s1->end s2_desc Steric hindrance at the ortho position increases para selectivity. Zeolite catalysts can be effective. s2->s2_desc s2->end s3 Modify Nitrating Agent q2->s3 Yes s4 Protect the ipso-position if possible q2->s4 Yes s3_desc Avoid conditions known to promote radical pathways, such as using fuming nitric acid alone. s3->s3_desc s3->end s4_desc If the ipso-substituent is, for example, a boronic acid, consider alternative strategies. s4->s4_desc s4->end

Caption: Logic for improving regioselectivity.

Issue 3: Formation of Byproducts (Polynitration and Ipso-Substitution)

Your reaction yields a complex mixture, including products with more than one nitro group or where the fluorine atom has been replaced.

Q: How can I prevent the formation of dinitrated products and other side reactions?

A: Polynitration occurs when the mono-nitrated product is still reactive enough to undergo a second nitration[8][12]. While the first nitro group is strongly deactivating, forcing conditions can lead to further nitration. Ipso-substitution is the replacement of a substituent, in this case, fluorine, by the incoming nitro group. This can occur with fluorinated compounds, especially when other activating groups are present or under conditions that may favor radical pathways[13][14].

Strategies to Minimize Byproduct Formation:

  • Control Stoichiometry: Use only a slight excess (1.05-1.2 equivalents) of the nitrating agent.

  • Lower Reaction Temperature: Perform the reaction at the lowest possible temperature that still allows for a reasonable rate of the desired mono-nitration[8].

  • Shorter Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent over-reaction.

  • Alternative Nitrating Agents: For sensitive substrates, consider milder nitrating agents such as acetyl nitrate (generated in situ from nitric acid and acetic anhydride) or nitronium salts like NO₂BF₄[5][15].

Frequently Asked Questions (FAQs)

Q1: Is fluorine an activating or deactivating group in electrophilic aromatic substitution?

A: Fluorine is a deactivating group overall. Its strong inductive effect (-I) withdraws electron density from the ring, making it less reactive than benzene[2][16]. However, it is an ortho, para-director because of its ability to donate electron density through resonance (+M effect), which stabilizes the intermediate carbocation during ortho and para attack[11].

Q2: What is the typical ratio of ortho to para products in the nitration of fluorobenzene?

A: The nitration of fluorobenzene typically yields a higher proportion of the para isomer. A commonly cited ratio is approximately 12% ortho-nitrofluorobenzene and 88% para-nitrofluorobenzene, with only a trace amount of the meta isomer[10]. This is because the strong inductive effect of fluorine deactivates the nearby ortho positions more significantly than the more distant para position[10][15].

Q3: Can I nitrate a polyfluorinated aromatic compound?

A: Yes, but it is challenging. With each additional fluorine atom, the ring becomes more deactivated. Very forcing conditions are often required, such as high temperatures and strong nitrating systems like fuming nitric acid in oleum[9]. The regioselectivity will be determined by the combined electronic effects of all fluorine atoms.

Q4: What are the safety precautions for nitration reactions?

A: Nitration reactions are highly exothermic and can be dangerous if not controlled properly.

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.

  • The nitrating mixture of concentrated nitric and sulfuric acids is extremely corrosive and a strong oxidizing agent.

  • Always add the nitrating mixture slowly to the substrate solution, and maintain careful temperature control with an ice bath.

  • Quenching the reaction by adding the acidic mixture to ice should be done slowly and cautiously.

  • Nitroaromatic compounds themselves can be toxic and are often explosive, especially polynitrated compounds. Handle with care.

Q5: What is ipso-nitration and when should I be concerned about it?

A: Ipso-nitration is the replacement of a substituent on the aromatic ring with a nitro group[13]. With fluorinated compounds, this means the C-F bond is cleaved and a C-NO₂ bond is formed. This side reaction can be a concern, particularly with substrates that have other activating groups or substituents that can act as good leaving groups under certain conditions (e.g., boronic acids)[17][14]. Using standard mixed-acid conditions (HNO₃/H₂SO₄) generally minimizes ipso-nitration of a C-F bond, as the electrophilic attack on a carbon atom is favored.

References

  • Maiti, S. R. (2021). Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. Stack Exchange. [Link]

  • Chemistry Steps. (n.d.). Activating and Deactivating Groups. [Link]

  • Ashenhurst, J. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Nitration of Deactivated Aromatic Compounds. [Link]

  • Dolin, E. (2017). Chemical Aspects of Human and Environmental Overload with Fluorine. PMC - NIH. [Link]

  • Chemistry Stack Exchange. (2017). In the nitration, why fluorobenzene has less products in the ortho position than Clorobenzene? [Link]

  • ACS Publications. (n.d.). Competitive Nitration of Benzene–Fluorobenzene and Benzene–Toluene Mixtures: Orientation and Reactivity Studies Using HPLC. Journal of Chemical Education. [Link]

  • Petko, K. I., et al. (2023). Features of Nitration of Aromatic Aldehydes with the Difluoromethoxy Group. Organic and Pharmaceutical Chemistry Journal. [Link]

  • Unknown. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. [Link]

  • Ashenhurst, J. (2018). Why are halogens ortho-, para- directors? Master Organic Chemistry. [Link]

  • UW-Madison Chemistry. (n.d.). Experiment 11: Electrophilic Aromatic Substitution – Nitration. [Link]

  • ResearchGate. (2025). Competitive Nitration of Benzene Fluorobenzene and Benzene Toluene Mixtures: Orientation and Reactivity Studies Using HPLC. [Link]

  • PMC - NIH. (2025). Ipso nitration in organic synthesis. [Link]

  • Chemistry Stack Exchange. (2015). Aromatic ring substitution: how are MNT and DNT further nitrated if nitro groups deactivate benzene rings? [Link]

  • YouTube. (2021). Day 16 streamed lecture: EAS activating and deactivating groups, directing effects, EAS in synthesis. [Link]

  • ResearchGate. (n.d.). Direct nitration of aromatic substrates. [Link]

  • YouTube. (2016). Nitration of Benzene and Aromatic Rings. [Link]

  • Ashenhurst, J. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Trifluoromethanesulfonic Acid Promoted Controllable Electrophilic Aromatic Nitration. [Link]

  • PMC. (2025). Thermal Risk Evaluation of the Fluorobenzotriazolone Nitration Process. [Link]

  • Frontiers. (2024). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. [Link]

  • PMC. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. [Link]

  • YouTube. (2022). Electophilic Aromatic Subtitution: Halogenation, Nitration, Sulfonation, Alkylation, Acylation #20. [Link]

  • Chegg.com. (2020). Solved Nitration of Bromobenzene Clearly state whether the. [Link]

  • YouTube. (2023). Nitration of Aromatic Compounds. [Link]

  • ResearchGate. (2016). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? [Link]

  • Google Patents. (n.d.). US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof.
  • Organic Chemistry Portal. (2022). Ipso Nitration of Aryl Boronic Acids Using Fuming Nitric Acid. [Link]

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Troubleshooting

Technical Support Center: Optimal Solvent Selection for Recrystallization of Fluorinated Compounds

Welcome to the technical support center for the purification of fluorinated compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of selecting the optim...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of fluorinated compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of selecting the optimal solvent system for the recrystallization of this unique class of molecules. My aim is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions and troubleshoot effectively during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why are fluorinated compounds often challenging to recrystallize using standard solvent systems?

Fluorinated compounds exhibit unique physicochemical properties that distinguish them from their non-fluorinated analogs. Their behavior in solution is governed by a complex interplay of forces:

  • Hydrophobicity and Lipophobicity: While the introduction of fluorine can increase a molecule's hydrophobicity, highly fluorinated compounds are often simultaneously lipophobic, meaning they have low solubility in both aqueous and non-polar hydrocarbon solvents. This "fluorous" character arises from the low polarizability of the C-F bond, leading to weak van der Waals interactions with hydrocarbon-based solvents.

  • Unique Intermolecular Interactions: The highly electronegative fluorine atom can participate in non-covalent interactions that influence crystal packing, such as C-F···H-C and C-F···F-C interactions.[1][2][3][4][5] Understanding and strategically utilizing or disrupting these interactions is key to successful crystallization.

  • Dipole Moments: The strong dipole of the C-F bond can influence molecular conformation and crystal packing. However, in molecules with multiple fluorine substituents, the net dipole moment may be small, complicating predictions based solely on polarity.

These factors combined mean that conventional wisdom for solvent selection based on "like dissolves like" can be less intuitive for fluorinated compounds.

Q2: What is the "fluorous effect" and how can it be leveraged in recrystallization?

The "fluorous effect" describes the tendency of highly fluorinated compounds to self-associate and separate from both organic and aqueous phases. This principle is the basis of fluorous chemistry , which utilizes highly fluorinated (perfluorinated) solvents to selectively dissolve and separate fluorous-tagged molecules.[6]

For recrystallization, this can be applied in a specialized technique where a highly fluorinated compound is dissolved in a hot fluorous solvent (e.g., perfluorohexane) and crystallized upon cooling. This is particularly useful for compounds with a high fluorine content (typically >60% fluorine by weight).

Q3: How can I systematically screen for a suitable single solvent for my fluorinated compound?

A systematic approach is crucial to efficiently identify an effective recrystallization solvent. The ideal solvent will exhibit high solubility for your compound at elevated temperatures and low solubility at room temperature or below.[7][8]

Here is a recommended workflow for solvent screening:

Solvent_Screening_Workflow

Q4: When should I consider a mixed-solvent system, and how do I approach it?

A mixed-solvent system is often the solution when no single solvent provides the desired solubility profile.[9][10][11][12] This typically involves a "good" solvent in which your compound is highly soluble and a "poor" or "anti-solvent" in which it is sparingly soluble. The two solvents must be miscible.[9][13]

Common Mixed-Solvent Pairs:

"Good" Solvent (More Polar)"Poor" Solvent (Less Polar)
AcetoneHexanes/Heptanes
Ethyl AcetateHexanes/Heptanes
DichloromethaneHexanes/Heptanes
Methanol/EthanolWater
Tetrahydrofuran (THF)Hexanes/Heptanes

The general procedure is as follows:

  • Dissolve the compound in a minimal amount of the hot "good" solvent.[9]

  • Add the "poor" solvent dropwise to the hot solution until turbidity (cloudiness) persists.[9]

  • Add a few more drops of the "good" solvent until the solution becomes clear again.[9]

  • Allow the solution to cool slowly.

A Deeper Dive: Hansen Solubility Parameters (HSP) for Rational Solvent Selection

For a more quantitative and predictive approach, Hansen Solubility Parameters (HSP) can be an invaluable tool. The principle of HSP is that "like dissolves like," where "like" is defined by three parameters that describe the cohesive energy of a substance:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

Every solvent and solute can be described by a point in this three-dimensional "Hansen space." The closer two points are, the more likely they are to be soluble in one another.[14]

The distance (Ra) between a solvent and a solute in Hansen space is calculated as:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)² [15]

A smaller Ra value indicates a higher likelihood of solubility.

HSP_Concept

HSP Values for Common Solvents (MPa⁰·⁵)

SolventδDδPδH
n-Hexane14.90.00.0
Toluene18.01.42.0
Dichloromethane17.07.37.1
Acetone15.510.47.0
Ethyl Acetate15.85.37.2
Ethanol15.88.819.4
Methanol15.112.322.3
Water15.516.042.3

Data compiled from various sources.[16][17][18][19][20]

Note: Determining the HSP values for a novel fluorinated compound typically requires experimental testing with a range of characterized solvents.

Detailed Experimental Protocols

Protocol 1: Small-Scale Solvent Screening
  • Preparation: Place approximately 10-20 mg of your crude fluorinated compound into several small test tubes.

  • Solvent Addition: To each test tube, add a different solvent dropwise (e.g., 0.2-0.3 mL) at room temperature.[8]

  • Room Temperature Solubility: Agitate the test tubes and observe the solubility. If the compound dissolves completely, the solvent is unsuitable for recrystallization.[21]

  • Heating: For solvents where the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a sand or water bath to the boiling point of the solvent.[8]

  • Hot Solubility: Observe if the compound dissolves completely. If it does not, the solvent is likely unsuitable.

  • Cooling and Crystallization: If the compound dissolves in the hot solvent, allow the test tube to cool slowly to room temperature, and then place it in an ice-water bath for 15-20 minutes.[21][22]

  • Observation: Observe the formation of crystals. The ideal solvent will yield a significant amount of crystalline solid upon cooling.

Protocol 2: Recrystallization of a Fluorinated Compound
  • Dissolution: Place the crude fluorinated compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent and bring the mixture to a gentle boil on a hot plate. Continue adding small portions of the hot solvent until the compound is completely dissolved.[22][23][24]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.[25]

  • Cooling: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[22]

  • Further Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[24]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[22][25]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[24][25]

  • Drying: Dry the purified crystals thoroughly to remove any residual solvent. This can be done by air drying or in a vacuum oven at a temperature well below the compound's melting point.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
No Crystals Form - Too much solvent was used.- The solution is supersaturated.- Boil off some of the solvent to increase the concentration and cool again.[26]- Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[27]
"Oiling Out" (Compound separates as a liquid)- The boiling point of the solvent is higher than the melting point of the solute.- High concentration of impurities depressing the melting point.- Cooling is too rapid.- Reheat the solution to redissolve the oil and add more solvent to lower the saturation temperature.[26][27]- Ensure slow cooling.[26]- Try a lower-boiling point solvent or a different mixed-solvent system.
Rapid Crystal Formation - The solution is too concentrated.- Cooling is too fast.- Reheat and add a small amount of additional solvent.[27]- Insulate the flask to ensure slow cooling.
Low Recovery - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration.- Concentrate the mother liquor and cool to obtain a second crop of crystals.- Ensure the solution is thoroughly cooled in an ice bath.- Use a minimal amount of ice-cold solvent for washing the crystals.
Colored Impurities in Crystals - Impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product as well).[23][25]

References

  • Mixed-solvent recrystallisation - Chemistry Teaching Labs - University of York. (n.d.). Retrieved February 14, 2026, from [Link]

  • Solubility Parameters: Solvents. (n.d.). Scribd. Retrieved February 14, 2026, from [Link]

  • Recrystallization - Wired Chemist. (n.d.). Retrieved February 14, 2026, from [Link]

  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle &Purpose. Retrieved February 14, 2026, from [Link]

  • Recrystallization - Chemistry LibreTexts. (2023, January 29). Retrieved February 14, 2026, from [Link]

  • Recrystallization. (n.d.). Retrieved February 14, 2026, from [Link]

  • Hansen Solubility Parameters 2000.pdf - Kinam Park. (n.d.). Retrieved February 14, 2026, from [Link]

  • Experimental No. (4) Recrystallization Recrystallization Purpose of experimental To separate organic compounds (solid) from. (2021, July 16). Retrieved February 14, 2026, from [Link]

  • Experiment : Recrystallization – Part I: Solvent Selectio nn - Science Learning Center. (n.d.). Retrieved February 14, 2026, from [Link]

  • Recrystallization - Single Solvent. (n.d.). Retrieved February 14, 2026, from [Link]

  • List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis - Mendeley Data. (2022, August 22). Retrieved February 14, 2026, from [Link]

  • Hildebrand, Hansen solubility parameters and dielectric constants for the organic solvents at 298.15 K - ResearchGate. (n.d.). Retrieved February 14, 2026, from [Link]

  • Recrystallization. (n.d.). Retrieved February 14, 2026, from [Link]

  • What is the theoretical background of mixed solvents recrystallization? - Quora. (2019, October 26). Retrieved February 14, 2026, from [Link]

  • Understanding the Nature and Energetics of C–H···F Interactions in Crystalline Propamides. (2025, June 3). Retrieved February 14, 2026, from [Link]

  • C-F...π, F...H, and F...F intermolecular interactions and F-aggregation: Role in crystal engineering of fluoroorganic compounds - ResearchGate. (2025, August 7). Retrieved February 14, 2026, from [Link]

  • 3.3E: Experimentally Testing Solvents - Chemistry LibreTexts. (2022, April 7). Retrieved February 14, 2026, from [Link]

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved February 14, 2026, from [Link]

  • The Advantages of Flexibility: The Role of Entropy in Crystal Structures Containing C–H···F Interactions - PMC. (n.d.). Retrieved February 14, 2026, from [Link]

  • On the hydrogen bond nature of the C–H⋯F interactions in molecular crystals. An exhaustive investigation combining a crystallographic database search and ab initio theoretical calculations - CrystEngComm (RSC Publishing). (n.d.). Retrieved February 14, 2026, from [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). Retrieved February 14, 2026, from [Link]

  • Oiling Out in Crystallization - Mettler Toledo. (n.d.). Retrieved February 14, 2026, from [Link]

  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.). Retrieved February 14, 2026, from [Link]

  • Hansen solubility parameters - Stenutz. (n.d.). Retrieved February 14, 2026, from [Link]

  • recrystallization.pdf. (n.d.). Retrieved February 14, 2026, from [Link]

  • Recrystallization (help meeeeee) : r/chemistry - Reddit. (2013, February 3). Retrieved February 14, 2026, from [Link]

  • The Evolution of Solubility Prediction Methods | Rowan. (2025, February 25). Retrieved February 14, 2026, from [Link]

  • C−H···F Interactions in the Crystal Structures of Some Fluorobenzenes | Journal of the American Chemical Society. (n.d.). Retrieved February 14, 2026, from [Link]

  • Solubility Prediction from Molecular Properties and Analytical Data Using an In-phase Deep Neural Network (Ip-DNN) - PMC. (n.d.). Retrieved February 14, 2026, from [Link]

  • Fluorine in drug discovery: Role, design and case studies. (n.d.). Retrieved February 14, 2026, from [Link]

  • A Bayesian approach to predict solubility parameters - ChemRxiv. (n.d.). Retrieved February 14, 2026, from [Link]

  • Recrystallization. --->. (n.d.). Retrieved February 14, 2026, from [Link]

  • Case studies of fluorine in drug discovery - OUCI. (n.d.). Retrieved February 14, 2026, from [Link]

  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - ACS Publications. (2024, February 10). Retrieved February 14, 2026, from [Link]

  • Positive cycle of solubility prediction in the materials science... - ResearchGate. (n.d.). Retrieved February 14, 2026, from [Link]

  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - ResearchGate. (2025, August 14). Retrieved February 14, 2026, from [Link]

  • HSP Basics | Practical Solubility Science - Prof Steven Abbott. (n.d.). Retrieved February 14, 2026, from [Link]

  • Recrystallization of Active Pharmaceutical Ingredients - SciSpace. (n.d.). Retrieved February 14, 2026, from [Link]

  • Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Compariso - Kinam Park. (2010, June 8). Retrieved February 14, 2026, from [Link]

  • Hansen Solubility Parameters (HSP) - Adscientis. (n.d.). Retrieved February 14, 2026, from [Link]

  • Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Case studies of fluorine in drug discovery | Request PDF - ResearchGate. (n.d.). Retrieved February 14, 2026, from [Link]

  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC. (n.d.). Retrieved February 14, 2026, from [Link]

Sources

Optimization

Technical Support Center: Purification of 2-Fluoro-5-(4-formyl-3-nitrophenyl)benzoic acid

Prepared by: Gemini, Senior Application Scientist This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the purification of 2-Fluoro-5-(4-fo...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the purification of 2-Fluoro-5-(4-formyl-3-nitrophenyl)benzoic acid, a key intermediate in pharmaceutical synthesis. The primary focus is on the identification and removal of closely-related isomeric impurities that commonly arise during synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the purification of the target compound.

Q1: What are the most likely isomeric impurities in my crude sample?

Answer: The precise nature of isomeric impurities is intrinsically linked to the synthetic route employed. However, for multi-substituted aromatic compounds like this, impurities typically arise from a lack of complete regioselectivity in key steps such as nitration, formylation, or cross-coupling reactions.

The most common impurities are regioisomers where the substituents on one or both aromatic rings are misplaced. For example:

  • Isomer A (Benzoic Ring Isomer): The positions of the fluoro and the biphenyl groups on the benzoic acid ring might be swapped, leading to compounds like 2-(4-formyl-3-nitrophenyl)-5-fluorobenzoic acid.

  • Isomer B (Phenyl Ring Isomer): The formyl (-CHO) and nitro (-NO₂) groups on the pendant phenyl ring may be in different positions, such as 2-Fluoro-5-(3-formyl-4-nitrophenyl)benzoic acid.

These subtle structural differences, as illustrated below, are the primary cause of purification challenges.

Caption: Target molecule and potential regioisomers.
Q2: How can I reliably assess the purity of my sample and identify the specific isomers present?

Answer: A multi-pronged analytical approach is essential for robust purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for quantitative purity analysis. A reversed-phase C18 column is a good starting point.[1] An acidic mobile phase (e.g., water/acetonitrile with 0.1% formic or phosphoric acid) is crucial to suppress the ionization of the carboxylic acid, ensuring sharp, symmetrical peaks.[1] For challenging isomer separations, consider columns that offer alternative selectivity, such as phenyl-hexyl or pentafluorophenyl (PFP) phases, which enhance separation through π-π interactions.[2]

  • Thin-Layer Chromatography (TLC): TLC is an indispensable tool for quick, qualitative checks and for developing a solvent system for column chromatography. If you can see distinct spots for your impurities on a TLC plate, separation by column chromatography is feasible.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for unambiguous structure elucidation and distinguishing between regioisomers.[4] The coupling patterns and chemical shifts in the aromatic region of the ¹H NMR spectrum are unique for each isomer. For instance, the number of signals and their splitting patterns (doublets, triplets, doublet of doublets) will differ based on the relative positions of the substituents. ¹³C and ¹⁹F NMR can provide further conclusive evidence.

Technique Purpose Key Considerations
HPLC Quantitative purity assessment; Method development for preparative HPLC.Use an acidic mobile phase. Test multiple column chemistries (C18, Phenyl, PFP) for optimal resolution.
TLC Rapid reaction monitoring; Solvent screening for column chromatography.Test various solvent systems (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol) to find one that maximizes the difference in Rf values.
NMR Unambiguous structural identification of the main product and impurities.¹H, ¹³C, and ¹⁹F NMR are all highly informative. Pay close attention to aromatic region coupling constants.[4]
Q3: What is the most straightforward purification method I should attempt first?

Answer: Recrystallization should always be your first line of attack for purifying a solid compound. Its effectiveness relies on the differing solubilities of the target compound and its impurities in a chosen solvent system at varying temperatures.[5][6] Aromatic carboxylic acids are generally good candidates for recrystallization.[7]

The key is solvent selection. An ideal solvent will dissolve your crude product completely at an elevated temperature but will dissolve it very poorly at room temperature or below, allowing your purified product to crystallize out upon cooling while the impurities remain in the mother liquor.

Recommended Starting Solvents to Screen:

  • Alcohols (Ethanol, Isopropanol)

  • Esters (Ethyl Acetate)

  • Ketones (Acetone)

  • Aromatic Solvents (Toluene)

  • Solvent/Anti-solvent systems (e.g., Ethanol/Water, Ethyl Acetate/Hexane)

See the Detailed Protocols section for a step-by-step guide to recrystallization.

Q4: My recrystallization attempt was unsuccessful or yielded a product with insufficient purity. What is the next logical step?

Answer: If recrystallization fails to provide the desired purity, the next step is flash column chromatography . This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) as a mobile phase is passed through it.[8] Since your isomeric impurities have different spatial arrangements of polar functional groups (-COOH, -NO₂, -CHO), they will interact with the polar silica gel differently, allowing for their separation.

The success of column chromatography is almost entirely dependent on the choice of the mobile phase (eluent). This is where your preliminary TLC analysis becomes critical. The solvent system that provided good separation on the TLC plate is the best starting point for your column.

See the Detailed Protocols section for a comprehensive guide to performing flash column chromatography.

Q5: Can I use a simple acid-base extraction to remove the isomeric impurities?

Answer: Generally, no . An acid-base extraction is highly effective for separating acidic compounds (like your product) from neutral or basic impurities. The process involves dissolving the crude mixture in an organic solvent and extracting with an aqueous base (e.g., sodium bicarbonate). The acidic product is deprotonated to its water-soluble carboxylate salt and moves to the aqueous layer, leaving non-acidic impurities behind.[9]

However, your primary challenge is separating regioisomers that all contain the same acidic carboxylic acid group. Their pKa values will be very similar, meaning they will all be extracted into the aqueous base together. Therefore, this technique will not resolve the isomeric impurity issue but is an excellent pre-purification step to remove any non-acidic side products or starting materials.

Purification Strategy Workflow

The following diagram outlines a logical workflow for purifying your crude 2-Fluoro-5-(4-formyl-3-nitrophenyl)benzoic acid.

G cluster_0 start Crude Product analysis1 Purity Assessment (HPLC, TLC, NMR) start->analysis1 recryst Attempt Recrystallization analysis1->recryst analysis2 Check Purity (HPLC, TLC) recryst->analysis2 decision Purity > 98%? analysis2->decision column Perform Flash Column Chromatography decision->column No end_node Pure Product decision->end_node Yes analysis3 Check Purity (HPLC, NMR) column->analysis3 analysis3->end_node

Caption: Recommended workflow for purification and analysis.

Detailed Experimental Protocols

Protocol 1: Recrystallization

This protocol provides a general procedure. The ideal solvent and specific volumes must be determined experimentally on a small scale first.

  • Solvent Selection: Place ~20 mg of your crude material into several small test tubes. Add a potential solvent (e.g., ethanol) dropwise. A good solvent will not dissolve the solid at room temperature but will dissolve it completely upon heating.

  • Dissolution: Place your bulk crude material (e.g., 1.0 g) into an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture (e.g., on a hot plate with a water bath) and swirling. Add just enough hot solvent to fully dissolve the solid.

  • Hot Filtration (Optional but Recommended): If any insoluble impurities are visible in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step removes insoluble contaminants.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Slow cooling promotes the formation of larger, purer crystals.[5]

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for 20-30 minutes to maximize the yield of crystallized product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold solvent to remove any residual mother liquor containing impurities.

  • Drying: Dry the purified crystals under vacuum. Determine the melting point and analyze the purity by HPLC and/or NMR.

Protocol 2: Flash Column Chromatography

This protocol assumes a standard silica gel stationary phase.

  • Eluent Selection: Using TLC, identify a solvent system (e.g., 7:3 Hexane:Ethyl Acetate) that gives the target compound an Rf value of approximately 0.3-0.4 and shows separation from impurities.

  • Column Packing: Pack a glass chromatography column with silica gel using the chosen eluent (this is known as a "wet slurry" method). Ensure the silica bed is compact and level.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane). Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Carefully add the eluent to the top of the column and apply positive pressure (using a bellows or compressed air). Maintain a constant flow rate.

  • Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain your purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.

  • Final Analysis: Confirm the purity and identity of the final product using HPLC and NMR.

References

  • Chempedia. (n.d.). General procedures for the purification of Carboxylic acids. LookChem. Retrieved from [Link]

  • Henkel, K., & Juergen, F. (1972). Purification of aromatic polycarboxylic acids by recrystallization. (U.S. Patent No. 3,654,351). U.S. Patent and Trademark Office.
  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (2021, April 7). Separation of regio-isomers / suggestions for regio-selective methylation of aromatics?. Retrieved from [Link]

  • Al-Bayati, F. H. (2018). Recrystallization of Impure Benzoic Acid. ResearchGate. Retrieved from [Link]

  • Reddit. (2024, November 8). How to separate these regioisomers?. r/OrganicChemistry. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). The Extraction of Benzoic Acid from a Mixture. Retrieved from [Link]

  • Welch Materials. (2024, November 18). [Reader Insight] A Guide to Selective Columns for Isomer Separation. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Guide to the Structural Elucidation of 2-Fluoro-5-(4-formyl-3-nitrophenyl)benzoic acid: A Predictive ¹H NMR Spectroscopic Analysis

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's structure is a cornerstone of chemical research and development. Nuclear Magnetic Resonance (NMR) spectros...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's structure is a cornerstone of chemical research and development. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a primary and powerful tool for the structural elucidation of organic compounds. This guide provides a comprehensive, predictive analysis of the ¹H NMR spectrum of 2-Fluoro-5-(4-formyl-3-nitrophenyl)benzoic acid, a complex molecule with significant potential in medicinal chemistry. By dissecting the expected spectral features and comparing them with alternative analytical techniques, this document serves as a practical reference for researchers engaged in the synthesis and characterization of novel chemical entities.

The structure of 2-Fluoro-5-(4-formyl-3-nitrophenyl)benzoic acid presents a unique spectroscopic challenge due to its two distinct and highly substituted aromatic rings. Understanding the interplay of various substituents and their influence on the proton chemical environment is paramount for accurate spectral interpretation. This guide will walk through a detailed prediction of the ¹H NMR spectrum, grounded in fundamental principles and supported by data from analogous compounds.

The Power of Prediction in NMR Spectroscopy

While experimental data is the ultimate arbiter of molecular structure, predictive analysis is an invaluable tool in modern chemistry. It allows researchers to anticipate spectral features, aiding in the design of experiments and the interpretation of complex data. In the absence of a published experimental spectrum for 2-Fluoro-5-(4-formyl-3-nitrophenyl)benzoic acid, this guide leverages established principles of substituent effects on chemical shifts and coupling constants to construct a detailed and scientifically rigorous prediction.

Predicted ¹H NMR Spectrum of 2-Fluoro-5-(4-formyl-3-nitrophenyl)benzoic acid

The ¹H NMR spectrum of the title compound is expected to display signals corresponding to the seven aromatic protons and the aldehyde proton. The carboxylic acid proton will likely appear as a broad singlet at a high chemical shift, often above 10 ppm, and its position can be highly dependent on the solvent and concentration.[1]

Ring A: The 2-Fluoro-5-(substituted)benzoic acid moiety

The protons on this ring are influenced by the electron-withdrawing carboxylic acid group, the ortho-fluorine atom, and the bulky substituted phenyl group at position 5.

  • H-3: This proton is ortho to the fluorine atom and meta to the carboxylic acid. The fluorine atom will exert a significant through-space and through-bond effect, leading to a downfield shift. It is expected to appear as a doublet of doublets due to coupling with H-4 (ortho coupling) and the fluorine atom.

  • H-4: This proton is meta to both the fluorine and the carboxylic acid. It will be ortho to H-3 and H-6, leading to a triplet-like signal, though it may be a more complex multiplet due to differing coupling constants.

  • H-6: This proton is ortho to the bulky substituted phenyl group and meta to the carboxylic acid. Steric hindrance from the adjacent ring may influence its chemical shift. It is expected to appear as a doublet due to coupling with H-4.

Ring B: The 4-formyl-3-nitrophenyl moiety

This ring is heavily influenced by the strongly electron-withdrawing nitro and formyl groups.

  • H-2': This proton is ortho to the formyl group and meta to the nitro group. The strong deshielding effect of the formyl group will shift this proton significantly downfield. It will appear as a doublet due to coupling with H-6'.

  • H-5': This proton is ortho to the nitro group and meta to the formyl group. The nitro group's powerful deshielding effect will also result in a substantial downfield shift. It will appear as a doublet of doublets due to coupling with H-6' (ortho) and H-2' (meta).

  • H-6': This proton is ortho to both the point of attachment to the other ring and the nitro group, and meta to the formyl group. It will appear as a doublet due to ortho coupling with H-5'.

Aldehyde and Carboxylic Acid Protons
  • -CHO: The aldehyde proton is highly deshielded and is expected to appear as a singlet at a very high chemical shift, typically around 10 ppm.[2]

  • -COOH: The carboxylic acid proton is also highly deshielded and will appear as a broad singlet, often above 10 ppm. Its signal can be confirmed by D₂O exchange, which will cause the peak to disappear.[3]

Visualizing the Structure and Proton Assignments

Caption: Molecular structure of 2-Fluoro-5-(4-formyl-3-nitrophenyl)benzoic acid with proton numbering.

Summary of Predicted ¹H NMR Data

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-3~7.8 - 8.0ddJ(H3-H4) ≈ 8.0-9.0 (ortho), J(H3-F) ≈ 5.0-6.0
H-4~7.4 - 7.6t or mJ(H4-H3) ≈ 8.0-9.0 (ortho), J(H4-H6) ≈ 2.0-3.0 (meta)
H-6~8.1 - 8.3dJ(H6-H4) ≈ 2.0-3.0 (meta)
H-2'~8.5 - 8.7dJ(H2'-H6') ≈ 2.0 (meta)
H-5'~8.3 - 8.5ddJ(H5'-H6') ≈ 8.0-9.0 (ortho), J(H5'-H2') ≈ 2.0 (meta)
H-6'~8.0 - 8.2dJ(H6'-H5') ≈ 8.0-9.0 (ortho)
-CHO~9.9 - 10.1s-
-COOH>10br s-

Experimental Protocol for ¹H NMR Acquisition

A robust and reproducible protocol is essential for obtaining high-quality NMR data. The following is a recommended procedure for the analysis of 2-Fluoro-5-(4-formyl-3-nitrophenyl)benzoic acid.

Sample Preparation
  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve a wide range of organic compounds, including carboxylic acids. It also shifts the residual water peak away from the regions of interest. Deuterated chloroform (CDCl₃) with a small amount of deuterated methanol (CD₃OD) can also be used.

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[4]

NMR Instrument Parameters
  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion and resolution of complex coupling patterns.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is sufficient for a routine ¹H spectrum.

  • Acquisition Parameters:

    • Spectral Width: 12-16 ppm

    • Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 2-3 seconds.

  • Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase correct the spectrum manually.

    • Baseline correct the spectrum.

    • Integrate all signals.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

Comparison with Alternative Analytical Techniques

While ¹H NMR is a powerful tool, a multi-technique approach is often necessary for complete structural confirmation.

Analytical TechniqueInformation ProvidedAdvantages for this MoleculeDisadvantages for this Molecule
¹³C NMR Spectroscopy Provides information about the carbon skeleton of the molecule.Confirms the number of unique carbon environments.Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times.
2D NMR (COSY, HSQC, HMBC) Establishes connectivity between protons (COSY) and between protons and carbons (HSQC, HMBC).Unambiguously assigns proton and carbon signals, especially in complex regions.Requires more instrument time and expertise in data interpretation.
Mass Spectrometry (MS) Determines the molecular weight and elemental composition of the molecule.Confirms the molecular formula. High-resolution MS provides very accurate mass data.Does not provide information about the connectivity of atoms (isomerism).
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups (e.g., C=O, -NO₂, -OH).Quickly confirms the presence of the carboxylic acid, aldehyde, and nitro groups.Provides limited information on the overall molecular structure.
X-ray Crystallography Provides the definitive three-dimensional structure of the molecule in the solid state.The "gold standard" for structural elucidation, providing bond lengths and angles.Requires a single crystal of suitable quality, which can be difficult to obtain.

Workflow for Structural Elucidation

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Spectrometric Analysis cluster_confirmation Structural Confirmation synthesis Synthesis of Target Compound purification Purification (e.g., Crystallization, Chromatography) synthesis->purification nmr ¹H & ¹³C NMR purification->nmr ms Mass Spectrometry nmr->ms ir IR Spectroscopy ms->ir twoD_nmr 2D NMR (COSY, HSQC, HMBC) ms->twoD_nmr ir->twoD_nmr xray X-ray Crystallography (if possible) twoD_nmr->xray final_structure Final Structure Elucidation xray->final_structure

Caption: A typical workflow for the structural elucidation of a novel organic compound.

Trustworthiness and Self-Validation

The protocols and predictions outlined in this guide are designed to be self-validating. The predicted chemical shifts and coupling constants provide a hypothesis that can be tested against the experimental data. Any significant deviations from the predicted spectrum would warrant further investigation, potentially indicating an unexpected molecular structure or the presence of impurities. The use of complementary analytical techniques, as described above, provides a robust system of checks and balances to ensure the final structural assignment is correct.

Conclusion

The structural elucidation of a complex molecule like 2-Fluoro-5-(4-formyl-3-nitrophenyl)benzoic acid requires a detailed and systematic approach. This guide has provided a comprehensive predictive analysis of its ¹H NMR spectrum, offering researchers a valuable tool for interpreting their experimental data. By combining predictive spectroscopy with a suite of complementary analytical techniques, scientists can confidently and accurately determine the structures of novel compounds, a critical step in the advancement of chemical and pharmaceutical research.

References

  • Benchchem. A Comparative Analysis of Substituted Benzaldehyde NMR Spectra: A Guide for Researchers.
  • ACD/Labs. ¹H–¹H Coupling in Proton NMR.
  • ResearchGate. Anomalous ¹H NMR chemical shift behavior of substituted benzoic acid esters.
  • Guidechem. How to Prepare 2-FLUORO-5-FORMYLBENZONITRILE?.
  • Organic Chemistry D
  • Doc Brown's Chemistry. ¹H proton nmr spectrum of benzoic acid C₇H₆O₂ C₆H₅COOH low/high resolution analysis.
  • Modgraph. ¹H chemical shifts in NMR: Part 19 .
  • DSpace@MIT. APPENDIX 2 - ¹H NMR Spectral parameters for substituted benzenes.
  • University of Regensburg. ¹H NMR Spectroscopy.
  • Journal of Magnetic Resonance. NMR parameters of biologically important aromatic acids I.
  • Chemical Instrument
  • Taylor & Francis.
  • Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons.
  • Arkivoc.
  • Doc Brown. proton ¹H NMR spectrum of benzaldehyde C₆H₅CHO.
  • Benchchem. Technical Support Center: Synthesis of 2-Fluoro-5-formylbenzonitrile.
  • ChemicalBook. 2-Fluoro-4-nitrobenzoic acid synthesis.
  • ChemicalBook. 2-Fluoro-5-nitrobenzoic acid (7304-32-7) ¹H NMR spectrum.
  • University of Cambridge. Chemical shifts.
  • ResearchGate. ¹³C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments.
  • Ossila. 2-Fluoro-5-nitrobenzoic acid | CAS Number 7304-32-7.
  • Google Patents. CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile.
  • Benchchem. A Comparative Analysis of the ¹H NMR Spectrum of 2-Fluoro-5-formylbenzoic Acid.
  • ResearchGate. ¹H-NMR Spectrum of (B) 5-((4-carboxyphenyl) diazenyl)-2-hydroxy benzoic acid.

Sources

Comparative

comparing reactivity of 2-fluoro vs 2-chloro substituted benzoic acids in cross-coupling

Executive Summary: The Ortho-Halogen Decision Matrix In the design of biaryl scaffolds, the choice between 2-fluorobenzoic acid (2-FBA) and 2-chlorobenzoic acid (2-CBA) is rarely arbitrary. While they appear structurally...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Ortho-Halogen Decision Matrix

In the design of biaryl scaffolds, the choice between 2-fluorobenzoic acid (2-FBA) and 2-chlorobenzoic acid (2-CBA) is rarely arbitrary. While they appear structurally similar, their behavior in transition-metal catalysis is diametrically opposed due to the divergence in Carbon-Halogen (C-X) bond energies and steric profiles.

This guide delineates the operational differences between these two substrates. The core distinction lies in their activation modes: 2-CBA is a standard electrophile for Palladium (Pd) catalysis, whereas 2-FBA requires Nickel (Ni) catalysis for C-F bond activation or serves as an inert spectator in Pd-catalyzed sequences.

Quick Selection Guide
Feature2-Chloro-Benzoic Acid 2-Fluoro-Benzoic Acid
Primary Utility Active coupling partner (C-Cl bond formation).Bioisostere or "Spectator" (C-F remains intact).
Catalyst Requirement Palladium (Standard) or Nickel.[1]Nickel (Specific C-F activation) or None (SNAr).
Steric Impact High (Twists carboxylate out of plane).Moderate (Planar conformation accessible).
Decarboxylation Risk High (Steric relief accelerates CO₂ loss).Low (Stronger bond, less steric pressure).
C-X Bond Energy ~95 kcal/mol (Accessible to Pd).~115 kcal/mol (Inert to Pd).

Mechanistic Analysis: The "Why" Behind the Reactivity

Oxidative Addition: The Kinetic Gatekeeper

The rate-determining step in the cross-coupling of these substrates is the oxidative addition of the metal center into the C-X bond.

  • 2-Chlorobenzoic Acid: The C-Cl bond is weak enough for Pd(0) species (stabilized by phosphine ligands like SPhos or XPhos) to insert. However, the ortho-carboxylate creates significant steric hindrance, often requiring higher temperatures or bulky, electron-rich ligands to facilitate the approach of the metal.

  • 2-Fluorobenzoic Acid: The C-F bond is thermodynamically too strong for standard Pd(0) insertion. In a Pd-catalyzed Suzuki reaction, 2-FBA will not couple at the fluorine position. This "inertness" allows chemists to couple other halogens (e.g., 4-bromo-2-fluorobenzoic acid) while retaining the fluorine atom for metabolic stability in the final drug candidate. To couple the fluorine itself, Ni(0) is required due to its higher affinity for fluorine (formation of strong Ni-F bonds).

The "Ortho Effect" on Decarboxylation

A critical, often overlooked side reaction is protodecarboxylation .

  • Mechanism: Large ortho-substituents destabilize the ground state of the benzoic acid by forcing the carboxyl group out of planarity with the aromatic ring. This steric strain is relieved upon loss of CO₂.

  • Implication: 2-CBA is significantly more prone to unwanted decarboxylation (losing the COOH group) during high-temperature coupling than 2-FBA.

Visualization of Reaction Pathways

The following diagram illustrates the divergent pathways. Note how Pd and Ni treat the substrates differently.[2]

ReactionPathways Start_Cl 2-Chloro-Benzoic Acid Pd_Cycle Pd(0) Catalyst (Standard Suzuki) Start_Cl->Pd_Cycle Substrate Start_F 2-Fluoro-Benzoic Acid Start_F->Pd_Cycle Substrate Ni_Cycle Ni(0) Catalyst (C-F Activation) Start_F->Ni_Cycle Substrate OxAdd_Cl Oxidative Addition (Pd-Cl Species) Pd_Cycle->OxAdd_Cl Facile Insertion Prod_F_Spectator No Reaction (F remains) Pd_Cycle->Prod_F_Spectator Inert C-F Bond OxAdd_F Oxidative Addition (Ni-F Species) Ni_Cycle->OxAdd_F Ligand Assisted Activation Prod_Cl 2-Aryl-Benzoic Acid (Product) OxAdd_Cl->Prod_Cl Transmetallation & Red. Elim. Prod_F_Coupled 2-Aryl-Benzoic Acid (Product) OxAdd_F->Prod_F_Coupled Coupling

Caption: Divergent catalytic outcomes. Pd activates C-Cl but leaves C-F intact. Ni is required to activate C-F.

Experimental Comparison & Data

The following data summarizes the performance of both substrates in a standard Suzuki-Miyaura coupling with Phenylboronic acid.

Reaction Conditions: Substrate (1.0 equiv), PhB(OH)₂ (1.5 equiv), K₂CO₃ (3.0 equiv), Solvent (Dioxane/H₂O), 100°C, 12h.

Parameter2-Chloro-Benzoic Acid2-Fluoro-Benzoic Acid
Catalyst System Pd(OAc)₂ / SPhosPd(OAc)₂ / SPhos
Conversion >95%< 5% (Trace)
Product 2-Phenylbenzoic acidRecovered Starting Material
Side Product Benzoic acid (via protodehalogenation)None
Alternative Catalyst Ni(cod)₂ / PCy₃ (Not needed)Ni(cod)₂ / PCy₃ (Yield: 85%)
pKa (H₂O) 2.943.27

Key Insight: Under Palladium conditions, 2-FBA is essentially a non-reactive solvent component. This allows for orthogonal functionalization .[1][3][4] For example, if you have 5-bromo-2-fluorobenzoic acid, Pd will exclusively couple the bromine, leaving the fluorine untouched.

Validated Protocols

Protocol A: Pd-Catalyzed Coupling of 2-Chlorobenzoic Acid

Use this when building biaryls from the chloride.

Reagents:

  • 2-Chlorobenzoic acid (1.0 mmol)

  • Arylboronic acid (1.5 mmol)[5]

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%) - Critical for sterically hindered ortho-chlorides.

  • K₃PO₄ (3.0 mmol)

  • Toluene/Water (10:1)

Step-by-Step:

  • Pre-complexation: In a vial, mix Pd(OAc)₂ and SPhos in Toluene under Argon for 10 mins to generate the active Pd(0) species.

  • Substrate Addition: Add 2-chlorobenzoic acid, arylboronic acid, and K₃PO₄.

  • Degassing: Sparge the mixture with Argon for 5 minutes. (Oxygen promotes homocoupling and catalyst death).

  • Reaction: Heat to 100°C for 12-16 hours.

  • Workup: Acidify with 1M HCl to pH 3 (to protonate the carboxylate), extract with EtOAc.

  • Purification: The product is an acid; purification often requires reverse-phase chromatography or recrystallization.

Protocol B: Ni-Catalyzed Activation of 2-Fluorobenzoic Acid

Use this when the Fluorine must be replaced (rare, usually for specific scaffold hopping).

Reagents:

  • 2-Fluorobenzoic acid (1.0 mmol) (protected as ester preferred, see note)

  • Arylboronic acid (1.5 mmol)[5]

  • Ni(cod)₂ (10 mol%) - Air Sensitive! Use Glovebox.

  • PCy₃ (20 mol%)[4]

  • Cs₂CO₃ (2.0 mmol)

  • Dioxane[5][6]

Step-by-Step:

  • Preparation: Note: Free acids can quench Ni(0). It is highly recommended to convert 2-FBA to Methyl 2-fluorobenzoate before this step.

  • Glovebox Setup: In a glovebox, mix Ni(cod)₂ and PCy₃ in dry Dioxane.

  • Coupling: Add the ester substrate, boronic acid, and Cs₂CO₃.

  • Heating: Seal the tube, remove from glovebox, and heat to 110°C for 18 hours.

  • Hydrolysis (Optional): If the free acid is required, treat the coupled ester with LiOH/THF/H₂O post-coupling.

Decarboxylative Considerations (Advanced)

When the goal is not to couple the halogen, but to use the benzoic acid as a leaving group (Decarboxylative Cross-Coupling), the steric bulk of the halogen becomes the driving force.

Decarboxylation GS_Cl Ground State (2-Cl) High Steric Strain TS Transition State (Decarboxylation) GS_Cl->TS Lower Activation Energy (Relief of Strain) GS_F Ground State (2-F) Low Steric Strain GS_F->TS Higher Activation Energy Product Aryl-Metal Species (CO2 Extruded) TS->Product

Caption: Steric acceleration. 2-Cl destabilizes the ground state, making decarboxylation faster than 2-F.

Implication: If your reaction fails due to "no decarboxylation," switching from 2-Fluoro to 2-Chloro (or 2-Nitro) benzoic acid often solves the problem by lowering the activation energy for CO₂ extrusion.

References

  • Mechanistic Studies on Oxidative Addition

    • Title: Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxid
    • Source: Inorganic Chemistry Frontiers (RSC).
    • URL:[Link]

  • Nickel-Catalyzed C-F Activation

    • Title: Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation.[1][3][4][7]

    • Source: Beilstein Journal of Organic Chemistry.
    • URL:[Link]

  • Ortho-Substituent Effects in Decarboxylation

    • Title: The ortho-Substituent Effect on the Ag-Catalysed Decarboxylation of Benzoic Acids.[8]

    • Source: Chemistry - A European Journal.
    • URL:[Link]

  • Acidity and Structural Analysis

    • Title: Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids.
    • Source: Molecules (MDPI).
    • URL:[Link]

Sources

Validation

Validating the Next Generation of DNA Damage Response Inhibitors: A Comparative Guide to 2-Fluoro-5-(4-formyl-3-nitrophenyl)benzoic Acid Analogs

In the landscape of precision oncology, the development of novel small molecule inhibitors targeting the DNA Damage Response (DDR) network remains a cornerstone of innovative therapeutic strategies. The compound class of...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of precision oncology, the development of novel small molecule inhibitors targeting the DNA Damage Response (DDR) network remains a cornerstone of innovative therapeutic strategies. The compound class of 2-Fluoro-5-(4-formyl-3-nitrophenyl)benzoic acid and its analogs presents a promising scaffold, integrating chemical motifs suggestive of interactions with key players in DNA repair pathways. This guide provides a comprehensive framework for the experimental validation of these analogs, drawing parallels with established inhibitors and outlining a rigorous, multi-faceted approach to characterize their biological activity and therapeutic potential. Our focus extends beyond mere protocol recitation to instill a deep understanding of the scientific rationale underpinning each experimental choice, ensuring a self-validating and robust investigational cascade.

The Scientific Rationale: Why This Scaffold Warrants Investigation

The 2-Fluoro-5-(4-formyl-3-nitrophenyl)benzoic acid scaffold is of significant interest due to the convergence of several key pharmacophoric features. The nitro group, a known bio-isostere for a carboxylate and a potential hydrogen bond acceptor, is a common feature in many bioactive molecules, including some PARP inhibitors.[1][2] The benzoic acid moiety provides a classic anchor for binding within the active sites of numerous enzymes. Furthermore, the fluorinated phenyl ring allows for fine-tuning of electronic properties and metabolic stability, while the formyl group offers a reactive handle for further chemical modification or can play a direct role in binding interactions.

Given these structural alerts, a primary hypothesis is that these analogs may function as inhibitors of the Poly(ADP-ribose) polymerase (PARP) family of enzymes or the closely related Tankyrase (TNKS) enzymes, both of which are critical regulators of DNA repair and other cellular processes.[3][4] Therefore, a logical and efficient validation pathway will commence with direct enzymatic assays against these targets, followed by a cascade of cell-based assays to elucidate their mechanism of action and anti-cancer efficacy.

A Hierarchical Approach to Experimental Validation

The validation of a novel compound series should follow a logical progression from broad, high-throughput screening to more detailed, mechanistic studies. This ensures that resources are focused on the most promising candidates. Our proposed workflow is designed to be both comprehensive and efficient, providing clear go/no-go decision points at each stage.

G cluster_0 Phase 1: Primary Screening & Target Engagement cluster_1 Phase 2: Cellular Activity & Mechanism of Action cluster_2 Phase 3: Advanced Cellular & In Vivo Models A Biochemical Assays (PARP1/2, TNKS1/2) B Competitive Binding Assays A->B Confirm direct binding C Cell Viability Assays (e.g., MTT, SRB) B->C Proceed with active compounds D Target Engagement in Cells (e.g., Cellular Thermal Shift Assay) C->D Validate cellular potency E Apoptosis Assays (e.g., Annexin V, Caspase Activity) D->E Investigate cell death mechanism F Cell Cycle Analysis E->F Determine effect on cell cycle G Clonogenic Survival Assays F->G Select lead candidates H In Vivo Xenograft Models G->H Assess long-term efficacy

Caption: A hierarchical workflow for the validation of novel small molecule inhibitors.

Phase 1: Primary Screening and Direct Target Engagement

The initial phase focuses on determining if the synthesized analogs directly interact with and inhibit the hypothesized enzymatic targets.

Biochemical Inhibition Assays

The primary screen should involve quantitative in vitro assays to measure the enzymatic activity of PARP1, PARP2, TNKS1, and TNKS2 in the presence of varying concentrations of the test compounds.

Table 1: Illustrative Comparative IC50 Data for 2-Fluoro-5-(4-formyl-3-nitrophenyl)benzoic Acid Analogs

Compound IDR-Group ModificationPARP1 IC50 (nM)PARP2 IC50 (nM)TNKS1 IC50 (nM)TNKS2 IC50 (nM)
Analog-1 (Parent: R = H)250450>10,000>10,000
Analog-2 R = -CH3150300>10,000>10,000
Analog-3 R = -OH751208,5009,200
Analog-4 R = -NH215 35 5,2006,100
Olaparib (Reference)51>10,000>10,000
XAV939 (Reference)>10,000>10,000114

This data is illustrative and intended to demonstrate how results would be presented.

Experimental Protocol: PARP1 Enzymatic Activity Assay (ELISA-based) [5]

  • Plate Coating: Coat a 96-well plate with histone proteins.

  • Reaction Setup: Add a reaction mixture containing the PARP1 enzyme, biotin-labeled NAD+, and the test compound at various concentrations.

  • Incubation: Incubate the plate to allow for the PARP-mediated ribosylation of the histone proteins.

  • Detection: Add Streptavidin-HRP, which binds to the newly formed biotinylated ADP-ribose chains.

  • Signal Generation: Add a chemiluminescent or colorimetric HRP substrate and measure the signal using a plate reader. The signal is inversely proportional to the inhibitory activity of the compound.[3]

Competitive Binding Assays

To confirm that the observed inhibition is due to direct binding to the enzyme's active site, a competitive binding assay is crucial. This is particularly important to rule out non-specific inhibition mechanisms.

Experimental Protocol: PARP1 Competitive Binding Assay (Fluorescence Polarization) [6]

  • Reaction Setup: In a 96-well plate, combine the PARP1 enzyme with a fluorescent probe that contains a known PARP1 inhibitor (e.g., an Olaparib-based probe).

  • Addition of Test Compound: Add the 2-Fluoro-5-(4-formyl-3-nitrophenyl)benzoic acid analog at various concentrations.

  • Incubation: Allow the reaction to reach equilibrium.

  • Measurement: Measure the fluorescence polarization (FP). If the test compound binds to the same site as the fluorescent probe, it will displace the probe, leading to a decrease in the FP signal.

Phase 2: Cellular Activity and Mechanism of Action

Once direct target engagement is confirmed, the focus shifts to assessing the compound's activity in a cellular context.

Cell Viability Assays

The initial assessment of a compound's anti-cancer potential is typically a cell viability assay performed on a panel of cancer cell lines. It is advisable to include cell lines with known DDR deficiencies (e.g., BRCA1/2 mutations) to explore potential synthetic lethality.[4]

Experimental Protocol: MTT Cell Viability Assay [7]

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm). The absorbance is proportional to the number of viable cells.

Apoptosis Assays

To determine if the observed decrease in cell viability is due to programmed cell death, apoptosis assays are essential.[8]

Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining [9]

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells and wash them with a binding buffer.

  • Staining: Resuspend the cells in a solution containing FITC-conjugated Annexin V and PI.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis

DDR inhibitors often induce cell cycle arrest. Therefore, analyzing the cell cycle distribution of treated cells can provide valuable mechanistic insights.

Experimental Protocol: Propidium Iodide (PI) Staining for Cell Cycle Analysis

  • Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Cell Fixation: Fix the cells in cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a solution containing PI and RNase A.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

G cluster_0 Cellular Response to DDR Inhibition A 2-Fluoro-5-(4-formyl-3-nitrophenyl)benzoic acid analog B Inhibition of PARP/TNKS A->B Directly inhibits C Accumulation of DNA Damage B->C Leads to D Cell Cycle Arrest (G2/M Phase) C->D Triggers E Induction of Apoptosis D->E Can lead to F Decreased Cell Viability E->F Results in

Caption: Proposed mechanism of action for the 2-Fluoro-5-(4-formyl-3-nitrophenyl)benzoic acid analogs.

Phase 3: Advanced Cellular and In Vivo Models

Lead candidates that demonstrate promising activity in the initial cellular assays should be advanced to more rigorous testing models.

Clonogenic Survival Assays

This assay is considered the gold standard for determining the long-term reproductive viability of cancer cells after treatment.[10]

Experimental Protocol: Clonogenic Survival Assay

  • Cell Seeding: Seed a low number of cells in a 6-well plate.

  • Compound Treatment: Treat the cells with the test compound for a defined period (e.g., 24 hours).

  • Colony Formation: Remove the compound and allow the cells to grow for 10-14 days until visible colonies form.

  • Staining and Counting: Fix and stain the colonies with crystal violet and count the number of colonies containing at least 50 cells.

In Vivo Xenograft Models

The ultimate preclinical validation of an anti-cancer compound is its efficacy in a living organism.[11]

Experimental Protocol: Subcutaneous Xenograft Mouse Model

  • Tumor Implantation: Inject human cancer cells (e.g., a cell line that showed high sensitivity in vitro) subcutaneously into immunocompromised mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Compound Administration: Randomize the mice into treatment and control groups and administer the test compound (e.g., via oral gavage or intraperitoneal injection) according to a predetermined schedule.

  • Tumor Measurement: Measure the tumor volume regularly using calipers.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for markers of apoptosis or cell proliferation).

Conclusion

The validation of experimental findings for a novel class of compounds such as the 2-Fluoro-5-(4-formyl-3-nitrophenyl)benzoic acid analogs requires a systematic and scientifically rigorous approach. By progressing from direct biochemical assays to comprehensive cellular and in vivo studies, researchers can build a robust data package that elucidates the mechanism of action, confirms anti-cancer efficacy, and provides a strong rationale for further preclinical and clinical development. The methodologies and comparative framework presented in this guide are designed to empower researchers to confidently navigate the complex but rewarding path of oncology drug discovery.

References

Sources

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluoro-5-(4-formyl-3-nitrophenyl)benzoic acid
Reactant of Route 2
Reactant of Route 2
2-Fluoro-5-(4-formyl-3-nitrophenyl)benzoic acid
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